Sms1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4S/c24-20-8-6-19(7-9-20)16-25-23(27)17-30-21-10-12-22(13-11-21)31(28,29)26-15-14-18-4-2-1-3-5-18/h1-13,26H,14-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAFIFBJBFDMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Core Mechanism of Sms1-IN-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Sms1-IN-1, a potent and selective inhibitor of Sphingomyelin Synthase 1 (SMS1). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Introduction to Sphingomyelin Synthase 1 (SMS1) and the Role of this compound
Sphingomyelin Synthase 1 (SMS1) is a critical enzyme located in the Golgi apparatus responsible for the de novo synthesis of sphingomyelin (SM), a major component of mammalian cell membranes.[1][2] SMS1 catalyzes the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide (CER), producing SM and diacylglycerol (DAG).[3] This enzymatic activity places SMS1 at a crucial metabolic junction, regulating the cellular levels of bioactive lipids that influence a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.
This compound, also identified as compound SAPA 1j, has emerged as a novel and highly potent inhibitor of SMS1.[4] Its ability to modulate the activity of SMS1 makes it a valuable tool for studying the physiological and pathological roles of sphingolipid metabolism and a potential therapeutic agent for conditions such as atherosclerosis.[4]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized, demonstrating a clear dose-dependent effect on SMS1 activity. The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 (μM) | Effect |
| This compound | SMS1 | 2.1 | Dose-dependent inhibition[4] |
Further quantitative data on the effects of SMS1 inhibition in various cell lines and in vivo models are active areas of research.
Core Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SMS1. By blocking the conversion of ceramide to sphingomyelin, this compound instigates a significant shift in the cellular lipid profile, leading to a cascade of downstream signaling events.
The Central Role of SMS1 in Sphingolipid Metabolism
SMS1 is a key regulator of the balance between ceramide, sphingomyelin, and other sphingolipids. The enzyme's activity directly impacts the levels of these lipids, which in turn modulate various signaling pathways.
Caption: Core enzymatic reaction catalyzed by SMS1 in the Golgi apparatus.
Impact of SMS1 Inhibition on Downstream Signaling
Inhibition of SMS1 by this compound leads to an accumulation of its substrate, ceramide, and a depletion of its product, sphingomyelin. These alterations have profound effects on cellular signaling. For instance, studies involving the knockdown of SMS1 have shown a significant impact on cell cycle progression and proliferation through the modulation of p27 and the Akt signaling pathway.[5]
Caption: Signaling cascade following SMS1 inhibition by this compound.
Furthermore, SMS1 can form a heterodimeric complex with glucosylceramide synthase (GCS), creating a regulatory switch for the metabolic fate of ceramide.[2] Inhibition of SMS1 could therefore redirect ceramide towards the synthesis of glucosylceramide (GlcCer), a pathway with implications for melanoma progression.[6]
Caption: SMS1 and GCS competition for ceramide substrate in the Golgi.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section outlines key experimental protocols for assessing SMS1 activity and the cellular consequences of its inhibition.
In Vitro SMS1 Inhibition Assay
This protocol is designed to determine the IC50 of this compound.
Materials:
-
Recombinant human SMS1
-
C6-NBD-ceramide (fluorescent substrate)
-
Phosphatidylcholine (PC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant SMS1 enzyme to each well, except for the negative control wells.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of C6-NBD-ceramide and PC to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence of the product (NBD-sphingomyelin) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Cellular Sphingolipid Analysis Following this compound Treatment
This protocol allows for the quantification of changes in cellular sphingolipid levels after treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293, Huh7)
-
Cell culture medium and supplements
-
This compound
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Internal standards for different lipid species
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Perform lipid extraction from the cell pellets using a standardized method (e.g., Bligh-Dyer extraction).
-
Dry the lipid extracts and reconstitute them in a suitable solvent for LC-MS/MS analysis.
-
Analyze the lipid profiles using an LC-MS/MS system equipped with a column suitable for lipid separation.
-
Quantify the levels of ceramide, sphingomyelin, and other relevant sphingolipids by comparing the peak areas to those of the internal standards.
-
Normalize the lipid levels to the total protein or cell number.
Western Blot Analysis of Signaling Proteins
This protocol is used to assess the impact of this compound on the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cells treated with this compound as described above
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-phospho-Akt, anti-Akt, anti-Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a powerful research tool for elucidating the complex roles of SMS1 and sphingolipid metabolism in health and disease. Its well-defined inhibitory action on SMS1 allows for the precise manipulation of cellular sphingolipid profiles, enabling a deeper understanding of the downstream signaling consequences. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and explore its therapeutic potential. As research in this field progresses, a more comprehensive picture of the intricate regulatory networks governed by SMS1 will undoubtedly emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Complex formation of sphingomyelin synthase 1 with glucosylceramide synthase increases sphingomyelin and decreases glucosylceramide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sphingomyelin Synthase 1 Regulates Neuro-2a Cell Proliferation and Cell Cycle Progression Through Modulation of p27 Expression and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Sms1-IN-1: A Technical Guide
An In-depth Analysis of a Novel Sphingomyelin Synthase 1 Inhibitor
This technical guide provides a comprehensive overview of the discovery and initial development of Sms1-IN-1, a potent and novel inhibitor of sphingomyelin synthase 1 (SMS1). Identified as compound SAPA 1j, this molecule has emerged from a targeted drug discovery campaign and shows potential for the treatment of atherosclerosis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies employed in its discovery, its mechanism of action, and the quantitative data supporting its activity.
Introduction to Sphingomyelin Synthase 1 as a Therapeutic Target
Sphingomyelin synthase 1 (SMS1) is a critical enzyme in the metabolism of sphingolipids, catalyzing the transfer of a phosphocholine head group from phosphatidylcholine to ceramide, which results in the production of sphingomyelin and diacylglycerol.[1] This enzymatic activity is crucial for maintaining the structural integrity of cell membranes and is involved in various signaling pathways. Dysregulation of SMS1 activity has been implicated in several pathological conditions, including atherosclerosis, making it a promising target for therapeutic intervention. The inhibition of SMS1 is hypothesized to modulate lipid metabolism and inflammatory responses, thereby offering a potential strategy for the treatment of cardiovascular diseases.
Discovery of this compound (SAPA 1j)
The discovery of this compound was the result of a structure-based virtual screening approach targeting the human SMS1 enzyme. This computational strategy aimed to identify novel chemical scaffolds with the potential to bind to the active site of the enzyme and inhibit its function.
Virtual Screening and Hit Identification
The initial phase of the discovery process involved a virtual screening of a compound library against a homology model of human SMS1. This computational screening identified a lead compound, 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide (SAPA 1a), which demonstrated inhibitory activity against SMS1 with a half-maximal inhibitory concentration (IC50) of 5.2 μM in an enzymatic assay.[2]
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Following the identification of the initial hit, a series of analogues were synthesized to explore the structure-activity relationship (SAR) and optimize the potency of the inhibitor. This led to the development of this compound (SAPA 1j), which exhibited significantly improved inhibitory activity.
Workflow for the Discovery of this compound:
Caption: Workflow illustrating the key stages in the discovery of this compound.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of sphingomyelin synthase 1. By binding to the enzyme, it prevents the conversion of ceramide to sphingomyelin.
Signaling Pathway Context
The inhibition of SMS1 by this compound has direct consequences on the cellular levels of key signaling lipids. An increase in the substrate, ceramide, and a decrease in the products, sphingomyelin and diacylglycerol, can impact multiple downstream signaling pathways.
Simplified Sphingolipid Metabolism Pathway and the Action of this compound:
Caption: The inhibitory effect of this compound on the SMS1-catalyzed reaction.
Quantitative Data
The inhibitory potency of this compound and its precursor was determined through in vitro enzymatic assays.
| Compound | Target | IC50 (μM) |
| SAPA 1a | SMS1 | 5.2 |
| This compound (SAPA 1j) | SMS1 | 2.1 |
| Table 1: In vitro inhibitory activity of SAPA compounds against human SMS1.[2] |
This compound demonstrates a dose-dependent inhibitory effect on SMS1 activity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involved in the discovery and characterization of this compound, based on the available information.
Homology Modeling of Human SMS1
A three-dimensional model of human SMS1 was generated using homology modeling techniques, as the crystal structure was not available. This model was crucial for the initial structure-based virtual screening. The specific template and software used for the modeling are detailed in the primary research publication.
In Vitro Sphingomyelin Synthase 1 Inhibition Assay
The enzymatic activity of SMS1 and the inhibitory effects of the compounds were assessed using an in vitro assay.
Protocol:
-
Enzyme Source: Microsomes prepared from cells overexpressing human SMS1 were used as the source of the enzyme.
-
Substrates: The assay utilized a fluorescently labeled ceramide analogue (e.g., NBD-C6-ceramide) and phosphatidylcholine as substrates.
-
Reaction Conditions: The reaction was typically carried out in a buffered solution at 37°C for a defined period.
-
Inhibitor Addition: Test compounds, including this compound, were pre-incubated with the enzyme before the addition of substrates.
-
Lipid Extraction: The reaction was stopped, and lipids were extracted using an organic solvent system (e.g., chloroform/methanol).
-
Analysis: The fluorescently labeled sphingomyelin product was separated from the ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of product formed was quantified by measuring the fluorescence intensity, and the IC50 values were calculated from the dose-response curves.
Experimental Workflow for In Vitro SMS1 Inhibition Assay:
Caption: Step-by-step workflow for the in vitro SMS1 inhibition assay.
Molecular Docking Studies
To understand the binding mode of this compound to its target, molecular docking simulations were performed using the homology model of human SMS1.[2] These studies provided insights into the specific amino acid residues within the active site that are likely to interact with the inhibitor, guiding further optimization efforts. The docking results suggested the involvement of residues such as Arg342 and Tyr338 in the binding of the inhibitor.[2]
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective inhibitors for sphingomyelin synthase 1. Its discovery through a combination of computational and synthetic chemistry highlights a modern approach to drug discovery. The promising in vitro potency of this compound warrants further investigation into its cellular activity, selectivity against the SMS2 isoform, and its pharmacokinetic and pharmacodynamic properties in preclinical models of atherosclerosis. These future studies will be critical in determining the therapeutic potential of this novel SMS1 inhibitor.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
Sphingomyelin Synthase 1 vs. Sphingomyelin Synthase 2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of sphingomyelin synthase 1 (SMS1) and sphingomyelin synthase 2 (SMS2), two key enzymes in sphingolipid metabolism. This document outlines their distinct biochemical properties, cellular functions, and roles in disease, offering valuable insights for research and therapeutic development.
Core Distinctions and Functional Roles
Sphingomyelin synthases are integral membrane proteins that catalyze the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG). While both SMS1 and SMS2 perform the same catalytic reaction, their different subcellular localizations and tissue distributions dictate their unique physiological roles.
SMS1 is predominantly found in the Golgi apparatus.[1][2] Its primary function is in the de novo synthesis of sphingomyelin, a crucial component of cellular membranes and lipid rafts. By consuming Golgi-localized ceramide, SMS1 also plays a critical role in regulating the metabolic fate of this bioactive lipid, influencing whether it is converted to sphingomyelin or to glucosylceramide.
SMS2 is primarily located at the plasma membrane, with a smaller pool in the Golgi apparatus.[1][3] This localization suggests a role in remodeling the sphingomyelin content of the plasma membrane and in generating localized signaling molecules. The production of diacylglycerol at the plasma membrane by SMS2 can directly influence signaling pathways originating at the cell surface.
Comparative Data Presentation
The following tables summarize the key quantitative differences between SMS1 and SMS2, providing a clear basis for comparison.
Table 1: General Characteristics and Localization
| Feature | Sphingomyelin Synthase 1 (SMS1) | Sphingomyelin Synthase 2 (SMS2) | Reference(s) |
| Subcellular Localization | Primarily Golgi apparatus | Primarily Plasma membrane, also Golgi apparatus | [1][2][3] |
| Primary Function | De novo sphingomyelin synthesis | Plasma membrane sphingomyelin remodeling, signal transduction | [3] |
| Human Gene | SGMS1 | SGMS2 | |
| Protein Size (Human) | 413 amino acids | 365 amino acids | [3] |
Table 2: Enzyme Kinetics
| Parameter | Sphingomyelin Synthase 1 (SMS1) | Sphingomyelin Synthase 2 (SMS2) | Reference(s) |
| Km for Phosphatidylcholine (PC) | 61 µM (without ceramide), 162 µM (with 40 µM ceramide) | 57 µM (without ceramide), 104 µM (with 40 µM ceramide) | [4] |
| Vmax | Data not available in a direct comparative study | Data not available in a direct comparative study |
Note: The provided Km values are for the phosphatidylcholine-phospholipase C (PC-PLC) activity of the enzymes, which is mechanistically related to their sphingomyelin synthase activity.
Table 3: Effects of Gene Knockout in Mice
| Phenotype | SMS1 Knockout (Sms1-/-) | SMS2 Knockout (Sms2-/-) | Reference(s) |
| Plasma Sphingomyelin | Significantly decreased | Moderately decreased | |
| Plasma Glucosylceramide | Dramatically increased | No significant change | |
| Atherosclerosis | Reduced | Reduced | |
| Obesity/Insulin Resistance | Lipodystrophy | Protected from diet-induced obesity and insulin resistance | [3] |
| Viability | Neonatal lethality in some backgrounds | Viable and healthy | [3] |
Table 4: Inhibitor Specificity (IC50 Values)
| Inhibitor | SMS1 IC50 | SMS2 IC50 | Selectivity | Reference(s) |
| D609 | Broad inhibitor of both SMS1 and SMS2 | Broad inhibitor of both SMS1 and SMS2 | Non-selective | |
| 2-quinolone derivative | >100 µM | 950 nM | >100-fold for SMS2 | [5] |
| Oxazolopyridine derivatives (QY4, QY16) | >50 µM | Micromolar range | Selective for SMS2 | |
| a-aminonitrile derivatives | Not specified | < 20 µM | Not specified |
Signaling Pathways
The distinct localization of SMS1 and SMS2 leads to their involvement in different signaling cascades through the production of sphingomyelin and diacylglycerol in specific cellular compartments.
SMS2 and NF-κB Signaling
SMS2 at the plasma membrane plays a role in the activation of the NF-κB signaling pathway. This is thought to occur through the generation of diacylglycerol and the modulation of lipid raft composition, which can influence the recruitment and activation of signaling components like TNF receptor-1 (TNFR1) and Toll-like receptor 4 (TLR4).
References
- 1. Subcellular targeting domains of sphingomyelin synthase 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular Targeting Domains of Sphingomyelin Synthase 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cellular Localization of Sphingomyelin Synthase 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization of Sphingomyelin Synthase 1 (SMS1), a key enzyme in sphingolipid metabolism. Understanding the precise location of SMS1 is critical for elucidating its role in cellular signaling, membrane dynamics, and the pathogenesis of various diseases. This document details the primary subcellular residence of SMS1, the experimental methodologies used to determine its location, and its involvement in key signaling pathways.
Subcellular Localization of Sphingomyelin Synthase 1
Sphingomyelin Synthase 1 is predominantly localized to the Golgi apparatus.[1][2][3][4] Specifically, it is enriched in the trans-Golgi network (TGN), where it catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol (DAG).[1][5] This localization is crucial for its primary function in the de novo synthesis of sphingomyelin.[6]
While SMS1 is considered a resident protein of the Golgi apparatus, other isoforms of sphingomyelin synthase exhibit different localization patterns. Sphingomyelin Synthase 2 (SMS2) is found in both the Golgi and the plasma membrane, while the SMS-related protein (SMSr) is located in the endoplasmic reticulum.[4][7][8][9] This differential localization suggests distinct functional roles for each isoform in maintaining cellular sphingolipid homeostasis.
The Human Protein Atlas project, through immunofluorescence studies, has also confirmed the localization of SGMS1 (the gene encoding SMS1) to the Golgi apparatus, with additional locations noted in the nucleoplasm, nucleoli fibrillar center, and cytosol.[2] However, the primary and most functionally relevant site of SMS1 activity is widely accepted to be the Golgi.
Table 1: Summary of Cellular Localization of Sphingomyelin Synthase 1 (SMS1)
| Organelle/Compartment | Localization Status | Evidence |
| Golgi Apparatus | Primary | Strong, consistent evidence from immunofluorescence, subcellular fractionation, and functional assays.[1][2][3][4] |
| trans-Golgi Network (TGN) | Specific Enrichment | Co-localization with TGN markers (e.g., TGN46, p230).[1] |
| cis/medial-Golgi | Possible minor presence | Some studies suggest a broader Golgi distribution. |
| Plasma Membrane | Not a primary location | This is the primary location of the SMS2 isoform.[4][7][8][9] |
| Endoplasmic Reticulum | Not a primary location | This is the primary location of the SMSr isoform.[4][7][8][9] |
| Nucleus/Cytosol | Secondary/Minor | Observed in some high-throughput studies, but functional significance is less clear.[2] |
Experimental Protocols for Determining SMS1 Localization
Several key experimental techniques are employed to investigate the subcellular localization of SMS1. These methods provide complementary information to build a comprehensive understanding of its distribution.
Subcellular Fractionation and Western Blotting
This biochemical technique separates cellular organelles based on their size and density, allowing for the enrichment of specific compartments.
Protocol:
-
Cell Lysis: Homogenize cultured cells or tissues in a hypotonic buffer to disrupt the plasma membrane while keeping organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes, which include fragments of the endoplasmic reticulum and Golgi apparatus.
-
-
Density Gradient Centrifugation: Further purify the microsomal fraction using a sucrose or Nycodenz density gradient to separate the Golgi membranes from other components.[10]
-
Western Blot Analysis:
-
Resolve the proteins from each fraction by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for SMS1.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Analyze the resulting bands to determine the fractions in which SMS1 is enriched. Co-fractionation with known Golgi marker proteins (e.g., GM130, TGN46) confirms Golgi localization.[11]
-
Immunofluorescence Microscopy
This imaging technique uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes to allow antibodies to access intracellular antigens.[6]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.[13]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against SMS1, diluted in antibody dilution buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Co-staining (Optional): To confirm Golgi localization, co-stain with an antibody against a known Golgi marker protein (e.g., TGN46 or GM130) using a secondary antibody with a different fluorophore.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent and DAPI (for nuclear staining). Visualize the cells using a confocal microscope.[12]
Brefeldin A Treatment
Brefeldin A (BFA) is a fungal metabolite that disrupts the Golgi apparatus, causing resident Golgi proteins to redistribute to the endoplasmic reticulum. This can be used to confirm the Golgi localization of a protein.[4][14][15][16][17][18]
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with Brefeldin A at a concentration of 5-10 µg/mL for 30-60 minutes.[14]
-
Fix, permeabilize, and perform immunofluorescence staining for SMS1 as described above.
-
Observe the redistribution of SMS1 from a compact perinuclear (Golgi) pattern to a reticular pattern characteristic of the endoplasmic reticulum.
siRNA-mediated Knockdown
Small interfering RNA (siRNA) can be used to specifically silence the expression of the SGMS1 gene. The functional consequences of this knockdown can provide indirect evidence for the protein's localization.
Protocol:
-
siRNA Design and Synthesis: Obtain pre-designed or custom-synthesized siRNA molecules targeting the SGMS1 mRNA. A non-targeting scrambled siRNA should be used as a negative control.[19]
-
Transfection:
-
Seed cells in antibiotic-free medium.
-
Prepare a mixture of siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.[10]
-
Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown: Assess the efficiency of knockdown by measuring SMS1 mRNA levels (by qRT-PCR) or protein levels (by Western blotting).
-
Functional Assays: Analyze the effect of SMS1 knockdown on cellular processes known to occur in the Golgi, such as sphingomyelin synthesis or protein trafficking. A significant impact on these processes following knockdown further supports the Golgi localization of SMS1.
Signaling Pathways and Logical Relationships
The localization of SMS1 to the trans-Golgi network is critical for its role in generating diacylglycerol (DAG), a key second messenger. This Golgi-derived DAG pool has been shown to be involved in the recruitment and activation of Protein Kinase D (PKD).
SMS1-DAG-PKD Signaling Pathway
Caption: SMS1-mediated signaling at the trans-Golgi network.
This pathway illustrates that SMS1 in the trans-Golgi network utilizes ceramide and phosphatidylcholine to produce sphingomyelin and diacylglycerol (DAG). The localized increase in DAG at the Golgi membrane recruits cytosolic Protein Kinase D (PKD).[1][5] Once recruited, PKD is activated and proceeds to phosphorylate various downstream targets, thereby regulating vesicular transport from the TGN to the plasma membrane.[1]
Experimental Workflow for Localization Studies
Caption: Workflow for determining the subcellular localization of SMS1.
Conclusion
The collective evidence from a variety of experimental approaches unequivocally demonstrates that sphingomyelin synthase 1 is primarily a resident of the Golgi apparatus, with a specific enrichment in the trans-Golgi network. This precise subcellular localization is fundamental to its role in de novo sphingomyelin synthesis and the generation of a localized pool of diacylglycerol that initiates specific signaling cascades, such as the activation of Protein Kinase D. For researchers in drug development, targeting the Golgi-specific activities of SMS1 may offer a nuanced approach to modulating sphingolipid metabolism and its associated signaling pathways, with potential therapeutic implications for a range of diseases.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. SGMS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. SGMS1 sphingomyelin synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGMS1 - Wikipedia [en.wikipedia.org]
- 6. Subcellular Targeting Domains of Sphingomyelin Synthase 1 and 2 [agris.fao.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Systematic analysis of the sphingomyelin synthase family in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. researchgate.net [researchgate.net]
- 12. Golgi Compartmentation and Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene - SGMS1 [maayanlab.cloud]
- 15. Subcellular localization of sphingomyelin revealed by two toxin-based probes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantifying immunogold labelling in transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sphingomyelin metabolism controls the shape and function of the Golgi cisternae | eLife [elifesciences.org]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
The Intricate Relationship Between Sphingomyelin Synthase 1 and Glucosylceramide Synthase: A Core Regulatory Nexus in Sphingolipid Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sphingolipid metabolism is a complex and highly regulated network of enzymatic pathways that generate a diverse array of bioactive lipids crucial for cellular structure and function. At a critical metabolic branchpoint, the fate of ceramide is determined by two key enzymes: Sphingomyelin Synthase 1 (SMS1) and Glucosylceramide Synthase (GCS). This technical guide provides an in-depth exploration of the multifaceted relationship between SMS1 and GCS, from their direct physical interaction to the profound physiological and pathological consequences of their interplay. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the core concepts, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of sphingolipid biology and its therapeutic applications.
Introduction: The Ceramide Crossroads
Ceramide, a central hub in sphingolipid metabolism, can be channeled into two major pathways: the synthesis of sphingomyelin (SM) or the production of glucosylceramide (GlcCer), the precursor for most complex glycosphingolipids. The enzymes responsible for these conversions, SMS1 and GCS, are both localized to the Golgi apparatus, the primary site of sphingolipid biosynthesis.[1][2] The balance between SM and GlcCer synthesis is critical for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[3][4][5]
This guide will delve into the core of this regulatory nexus, focusing on the direct interaction between SMS1 and GCS and the downstream effects on cellular function and disease pathogenesis.
The SMS1-GCS Heteromeric Complex: A Regulatory Switch
A pivotal discovery in understanding the interplay between SMS1 and GCS is their ability to form a heteromeric complex within the Golgi apparatus.[1][2][6][7] This direct physical association serves as a sophisticated regulatory mechanism, fine-tuning the metabolic flux of ceramide.
Mechanism of Interaction
The formation of the SMS1-GCS complex is a specific and regulated process. The N-terminal sterile α-motif (SAM) domain of SMS1 is essential for its stable interaction with the C-terminal domain of GCS.[1][4][8] This interaction brings the catalytic sites of both enzymes into close proximity, facilitating a coordinated regulation of their activities.
Functional Consequences of Complex Formation
The association of SMS1 and GCS within the heteromeric complex has a reciprocal regulatory effect on their enzymatic activities:
-
Increased Sphingomyelin Synthesis: Formation of the complex leads to an augmentation of SMS1 activity, thereby promoting the conversion of ceramide to sphingomyelin.[1][2][7]
-
Decreased Glucosylceramide Synthesis: Conversely, the interaction results in a down-regulation of GCS activity, limiting the production of glucosylceramide.[1][2][7]
This coordinated regulation ensures a preferential channeling of ceramide towards sphingomyelin synthesis when the complex is formed, acting as a molecular switch that dictates the metabolic fate of this crucial lipid.
Quantitative Insights into the SMS1-GCS Relationship
The functional consequences of the SMS1-GCS interaction and the impact of its disruption have been quantified in several key studies. The following tables summarize the critical data from these investigations.
| Condition | Tissue/Cell Type | Parameter Measured | Change Observed | Reference |
| Sms1 Knockout (KO) | Mouse Plasma | Sphingomyelin (SM) | ↓ 59% | [1][6][9] |
| Glucosylceramide (GlcCer) | ↑ 4- to 12-fold | [1][6][9] | ||
| Mouse Liver | Sphingomyelin (SM) | ↓ 45% | [1][6][9] | |
| Glucosylceramide (GlcCer) | ↑ 3.8-fold | [9] | ||
| Mouse Macrophages | Sphingomyelin (SM) | ↓ 54% | [1][6][9] | |
| Glucosylceramide (GlcCer) | ↑ 12-fold | [9] | ||
| SMS Activity | ↓ 77% | [1][6][9] | ||
| Glucosylceramide Synthase Activity | Significantly higher | [1][6][9] | ||
| SMS1 Downregulation | Melanoma Cells | SGMS1 mRNA Expression | Low | [10][11] |
| UGCG (GCS) mRNA Expression | High | [10][11] | ||
| GCS Enzyme Activity | Higher than SMS activity | [11] | ||
| Intracellular GlcCer Levels | Higher than SM levels | [11] | ||
| SMS1-GCS Fusion Protein | HEK293T Cells | SM Synthesis | Markedly higher than co-expressed SMS1 and GCS | [2] |
| GCS Activity | ↓ ~20% (in vitro) | [2] |
Table 1: Quantitative Effects of SMS1 Deficiency and Downregulation. This table highlights the significant impact of reduced or absent SMS1 on sphingolipid profiles, demonstrating a clear shift towards glucosylceramide production.
Visualizing the Core Relationships and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
The Central Role of the SMS1-GCS Complex in Ceramide Metabolism
Caption: Metabolic fate of ceramide at the Golgi apparatus.
Logical Flow of SMS1 Deficiency Leading to Altered Sphingolipid Metabolism
Caption: Consequences of SMS1 deficiency.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the SMS1-GCS interaction.
Sphingomyelin Synthase (SMS) Activity Assay (using fluorescent ceramide)
This protocol is adapted from methodologies described for measuring ceramide synthase activity, which can be modified for SMS1.
Objective: To quantify the enzymatic activity of SMS1 by measuring the conversion of a fluorescently labeled ceramide substrate to fluorescent sphingomyelin.
Materials:
-
Cell or tissue homogenates containing SMS1
-
NBD-C6-ceramide (fluorescent substrate)
-
Phosphatidylcholine (PC)
-
Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA
-
Chloroform/Methanol (2:1, v/v)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)
-
Fluorescence imaging system
Procedure:
-
Homogenate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell homogenate (e.g., 50-200 µg of protein)
-
NBD-C6-ceramide (final concentration, e.g., 10 µM)
-
Phosphatidylcholine (final concentration, e.g., 100 µM)
-
Reaction Buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Lipid Extraction: Stop the reaction by adding 500 µL of chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
-
TLC Separation: Resuspend the dried lipids in a small volume of chloroform/methanol (2:1) and spot onto a TLC plate. Develop the plate in the TLC developing solvent.
-
Visualization and Quantification: After the solvent front has reached the top of the plate, air dry the plate. Visualize the fluorescent spots corresponding to NBD-C6-ceramide and NBD-sphingomyelin using a fluorescence imaging system. Quantify the intensity of the spots to determine the percentage of substrate converted to product.
Glucosylceramide Synthase (GCS) Activity Assay (using radiolabeled UDP-glucose)
This protocol is based on the classical method for measuring GCS activity.
Objective: To quantify the enzymatic activity of GCS by measuring the incorporation of radiolabeled glucose from UDP-glucose into ceramide to form glucosylceramide.
Materials:
-
Cell or tissue homogenates containing GCS
-
Ceramide
-
[¹⁴C]UDP-glucose (radiolabeled substrate)
-
Reaction Buffer: 0.1 M Tris-HCl (pH 7.4), 15 mM MnCl₂, 2 mM EDTA, 1 mM DTT, 5 mM nicotinamide
-
Chloroform/Methanol (2:1, v/v)
-
0.88% KCl solution
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Homogenate and Substrate Preparation: Prepare cell or tissue homogenates as described for the SMS assay. Prepare a suspension of ceramide in a suitable solvent (e.g., benzene) and aliquot into reaction tubes. Evaporate the solvent under nitrogen.
-
Reaction Setup: To the tubes containing the dried ceramide, add the reaction mixture containing:
-
Cell homogenate (e.g., 100-200 µg of protein)
-
[¹⁴C]UDP-glucose (e.g., 0.1 µCi)
-
Reaction Buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) with shaking.
-
Lipid Extraction: Stop the reaction by adding 4 mL of chloroform/methanol (2:1). Add 0.8 mL of 0.88% KCl to induce phase separation. Vortex and centrifuge.
-
Washing: Carefully remove the upper aqueous phase. Wash the lower organic phase twice with 1 mL of methanol/water (1:1) containing 0.44% KCl.
-
Quantification: Transfer the final lower organic phase to a scintillation vial and evaporate the solvent. Add scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the GCS activity.
Co-immunoprecipitation (Co-IP) of SMS1 and GCS
Objective: To demonstrate the in vivo interaction between SMS1 and GCS by co-precipitating the complex from cell lysates.
Materials:
-
Cells co-expressing tagged versions of SMS1 (e.g., V5-tagged) and GCS (e.g., HA-tagged)
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Antibody against one of the tags (e.g., anti-V5 antibody)
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents and antibodies against both tags (anti-V5 and anti-HA)
Procedure:
-
Cell Lysis: Lyse the cells in Co-IP Lysis Buffer on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-V5 antibody (or control IgG) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot. Probe the membrane with both anti-V5 and anti-HA antibodies to detect the immunoprecipitated SMS1 and the co-immunoprecipitated GCS.
Bimolecular Fluorescence Complementation (BiFC) for SMS1-GCS Interaction
Objective: To visualize the direct interaction between SMS1 and GCS in living cells.
Materials:
-
Expression vectors for SMS1 fused to the N-terminal fragment of a fluorescent protein (e.g., VN-SMS1)
-
Expression vectors for GCS fused to the C-terminal fragment of the same fluorescent protein (e.g., VC-GCS)
-
Mammalian cell line (e.g., COS-7 or HEK293T)
-
Transfection reagent
-
Fluorescence microscope
Procedure:
-
Transfection: Co-transfect the mammalian cells with the VN-SMS1 and VC-GCS expression vectors. Include appropriate negative controls (e.g., transfection with each construct alone or with non-interacting proteins).
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and interaction.
-
Imaging: Visualize the cells using a fluorescence microscope. A positive interaction between SMS1 and GCS will bring the two halves of the fluorescent protein into close proximity, allowing them to refold and emit a fluorescent signal.
-
Localization (Optional): Co-stain the cells with markers for specific organelles (e.g., Golgi markers like GM130 or p230) to confirm the subcellular localization of the interaction.
Implications for Drug Development
The intricate relationship between SMS1 and GCS presents a compelling target for therapeutic intervention in a range of diseases.
-
Cancer: In cancers like melanoma where SMS1 is downregulated and GCS is upregulated, strategies to restore SMS1 activity or inhibit GCS could potentially re-balance sphingolipid metabolism and suppress tumor progression.[3][10][11]
-
Metabolic Diseases: In conditions like non-alcoholic steatohepatitis (NASH), where SMS1 deficiency leads to glucosylceramide accumulation and disease progression, targeting GCS to reduce this accumulation could be a viable therapeutic approach.[4]
-
Atherosclerosis: The observation that Sms1 deficiency in macrophages leads to increased glucosylceramide but reduced atherosclerosis suggests a complex role for these lipids in cardiovascular disease and warrants further investigation for potential therapeutic targets.[1][6][9]
Developing modulators of the SMS1-GCS complex or its individual components requires a deep understanding of their interaction and regulation. The assays and data presented in this guide provide a foundational framework for such drug discovery efforts.
Conclusion
The formation of a heteromeric complex between SMS1 and GCS represents a critical control point in sphingolipid metabolism. This interaction elegantly orchestrates the balance between the synthesis of sphingomyelin and glucosylceramide, two classes of lipids with distinct and vital cellular functions. The dysregulation of this balance, often initiated by altered SMS1 expression or function, has profound implications for human health, contributing to the pathogenesis of cancer and metabolic diseases. The detailed experimental protocols and quantitative data compiled in this technical guide offer a valuable resource for the scientific community to further unravel the complexities of this fascinating enzymatic relationship and to explore its potential as a target for novel therapeutic strategies.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Complex formation of sphingomyelin synthase 1 with glucosylceramide synthase increases sphingomyelin and decreases glucosylceramide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver sphingomyelin synthase 1 deficiency causes steatosis, steatohepatitis, fibrosis, and tumorigenesis: An effect of glucosylceramide accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and simple assay method for UDP-glucose:ceramide glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. podb.nibb.ac.jp [podb.nibb.ac.jp]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Bimolecular fluorescence complementation (BiFC) to study protein-protein interactions in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sms1-IN-1: An Experimental Guide for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sms1-IN-1 is a potent and selective inhibitor of Sphingomyelin Synthase 1 (SMS1), a key enzyme in the sphingolipid metabolic pathway.[1][2] SMS1 catalyzes the transfer of phosphocholine from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol.[3] This pathway is integral to the regulation of cellular processes including membrane structure, signal transduction, and apoptosis. Dysregulation of SMS1 activity has been implicated in various diseases, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its biological effects.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SMS1. This inhibition leads to a decrease in the cellular production of sphingomyelin and a concomitant increase in the substrate, ceramide.[4][5] Alterations in the balance of these two bioactive lipids can trigger a cascade of downstream signaling events, impacting cell viability and inflammatory responses.
Signaling Pathway
Inhibition of SMS1 has been shown to attenuate the activation of the NF-κB and MAP kinase signaling pathways.[5][6][7] This is thought to occur, in part, through the alteration of lipid raft composition and function, which are critical for the spatial organization of signaling complexes. The accumulation of ceramide may also play a role in modulating these pathways.
Caption: SMS1 inhibition by this compound disrupts sphingomyelin synthesis, impacting downstream NF-κB and MAPK signaling.
Quantitative Data Summary
The following tables summarize the known quantitative effects of SMS1 inhibition. Note that data on sphingolipid level changes are derived from studies using siRNA or gene knockout, which may not perfectly reflect the effects of the chemical inhibitor this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 2.1 µM | HeLa | [1] |
| Tested Concentrations | 2.5, 10, 50 µM | Not Specified | [1][2] |
Table 2: Effects of SMS1 Knockdown/Knockout on Cellular Sphingolipid Levels
| Manipulation | Change in Sphingomyelin | Change in Ceramide | Cell Type/Tissue | Reference |
| SMS1 siRNA | ↓ 19.2% | ↑ 9.6% | Huh7 cells | [4] |
| SMS1 Knockout | ↓ 54% | No significant change | Macrophages | [6][7] |
| SMS1 Knockout | ↓ 45% | ↓ 26% | Liver | [6][7] |
| SMS1 Knockout | ↓ 59% | No significant change | Plasma | [6][7] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest (e.g., HeLa, Huh7, macrophages)
-
Sterile microcentrifuge tubes
-
Cell culture plates/flasks
Protocol:
-
Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 5.03 mg of this compound (MW: 503.41 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C or -80°C, protected from light.[1]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 2.5, 10, 50 µM). Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.
-
Cell Treatment: Remove the old medium from the cells and replace it with the treatment medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Caption: Workflow for treating cultured cells with the SMS1 inhibitor, this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the enzymatic activity of SMS in cell lysates.
Materials:
-
Cell pellets
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose, with protease inhibitors)
-
Reaction buffer (50 mM Tris-HCl, pH 7.4, 25 mM KCl)
-
NBD-C6-ceramide
-
Phosphatidylcholine
-
Chloroform/methanol mixture (2:1, v/v)
-
TLC plates
-
TLC developing solvent (e.g., chloroform/methanol/ammonium hydroxide, 65:25:4, v/v/v)
-
Fluorescence imaging system
Protocol:
-
Homogenize cell pellets in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C. The supernatant is the cell lysate.
-
Determine the protein concentration of the lysate.
-
Set up the reaction by mixing cell lysate (containing a defined amount of protein), NBD-C6-ceramide, and phosphatidylcholine in the reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the chloroform/methanol mixture to extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the fluorescent NBD-sphingomyelin product using a fluorescence imaging system.
Lipid Extraction and Analysis by Mass Spectrometry
This protocol is for the extraction and quantification of sphingolipids from cultured cells.
Materials:
-
Cell pellets
-
Methanol, chloroform, and water (LC-MS grade)
-
Internal standards (e.g., C17-sphingomyelin, C17-ceramide)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Resuspend cell pellets in PBS.
-
Add internal standards to the cell suspension.
-
Perform a two-phase lipid extraction using the Bligh-Dyer method (chloroform/methanol/water).
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to separate and quantify sphingomyelin and ceramide species.
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol is for assessing the activation state of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a valuable tool for investigating the role of SMS1 in cellular physiology and disease. The protocols provided in these application notes offer a framework for studying the effects of this inhibitor on cell viability, sphingolipid metabolism, and key signaling pathways. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | sphingomyelin synthase 1 (SMS1) inhibitor | CAS# 1807943-38-9 | InvivoChem [invivochem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of sphingomyelin synthase 1 deficiency on sphingolipid metabolism and atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Using Sms1-IN-1 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sms1-IN-1 is a potent and novel small molecule inhibitor of Sphingomyelin Synthase 1 (SMS1), an enzyme critical to sphingolipid metabolism.[1] SMS1 catalyzes the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol (DAG) at the Golgi apparatus.[2][3][4] This reaction is a crucial node in lipid signaling, regulating the balance between the pro-apoptotic signaling molecule ceramide and the structural membrane component sphingomyelin.[5][6][7] Dysregulation of SMS1 activity is implicated in various diseases, including atherosclerosis, cancer, and inflammatory disorders, making it an attractive therapeutic target.[1][6][8]
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its biological effects, from direct target engagement to downstream functional consequences.
Mechanism of Action
SMS1 is the primary enzyme responsible for the de novo synthesis of sphingomyelin in the Golgi.[3] It transfers the phosphocholine headgroup from phosphatidylcholine (PC) to ceramide (Cer), producing sphingomyelin (SM) and diacylglycerol (DAG).[2][7] By inhibiting SMS1, this compound blocks this conversion. This leads to two primary biochemical consequences: a decrease in the cellular levels of sphingomyelin and an accumulation of the substrate, ceramide.[9][10] The accumulation of ceramide can trigger various downstream signaling cascades, most notably apoptosis.[5][11] Furthermore, the depletion of sphingomyelin can alter the composition and fluidity of cellular membranes, particularly lipid rafts, affecting signal transduction and protein sorting.[9][10]
Data Presentation: Properties and Effects
Quantitative data regarding this compound and the expected outcomes of SMS1 inhibition are summarized below.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Target | Sphingomyelin Synthase 1 (SMS1) | [1] |
| IC₅₀ | 2.1 µM | [1] |
| Solubility | Soluble in DMSO | [1] |
| Chemical Formula | C₂₄H₂₇N₃O₄S | MedChemExpress |
| Molecular Weight | 453.56 g/mol | MedChemExpress |
Table 2: Expected Cellular Effects of SMS1 Inhibition
| Parameter Measured | Expected Outcome | Example Data (from siRNA/other inhibitors) | Source |
|---|---|---|---|
| SMS Activity | Significant Decrease | Activity decreased with inhibitor treatment. | [9][10] |
| Cellular Sphingomyelin (SM) | Significant Decrease | 11-20% decrease with SMS1 siRNA. | [9][10] |
| Cellular Ceramide | Significant Increase | ~10% increase with SMS1 siRNA. | [9][10] |
| Apoptosis | Potentiation/Induction | Pretreatment with SMS inhibitor potentiated H₂O₂-induced apoptosis. | [5] |
| Cell Proliferation | Inhibition | SMS1 is important for cell growth and proliferation. | [4][12] |
| Plasma Membrane SM | Decrease | Reduced SM in lipid rafts and increased resistance to lysenin. |[9][10] |
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to characterize the effects of this compound.
Protocol 1: Cellular SMS1 Activity Assay using a Fluorescent Substrate
This protocol measures the enzymatic activity of SMS1 within cells by quantifying the conversion of a fluorescent ceramide analog to its corresponding sphingomyelin. It is a direct target engagement assay.[7][13]
Methodology:
-
Cell Culture: Seed cells (e.g., HEK293, HeLa, or a cell line of interest) in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Treatment: Prepare a dose-response range of this compound (e.g., 0.1, 1, 2.5, 10, 50 µM) in serum-free media. Include a DMSO vehicle control. Aspirate media from cells, wash with PBS, and add the inhibitor-containing media. Incubate for 2-4 hours at 37°C.
-
Cell Lysis: After incubation, wash cells with cold PBS and harvest by scraping into a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, with protease inhibitors). Homogenize the cell suspension.
-
Enzymatic Reaction: In a microcentrifuge tube, combine 50-100 µg of cell lysate protein with a reaction buffer containing a fluorescent substrate like C6-NBD-ceramide and phosphatidylcholine.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Lipid Extraction: Stop the reaction and extract lipids using the Bligh-Dyer method (chloroform:methanol:water).
-
Analysis: Dry the lipid extract under nitrogen and resuspend in a suitable solvent. Analyze the sample using HPLC with a fluorescence detector to separate and quantify the remaining C6-NBD-ceramide substrate and the C6-NBD-sphingomyelin product.[13]
-
Data Analysis: Calculate SMS1 activity based on the amount of fluorescent product formed. Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC₅₀ value.
Protocol 2: Sphingolipid Profiling by LC-MS/MS
This protocol quantifies changes in endogenous ceramide and sphingomyelin species following treatment with this compound. This assay confirms the direct biochemical consequence of target inhibition.[8][14]
Methodology:
-
Cell Culture and Treatment: Seed cells in 10-cm dishes and grow to 80-90% confluency. Treat cells with this compound at a relevant concentration (e.g., 2x or 5x the IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Wash cells twice with ice-cold PBS, scrape, and pellet by centrifugation. The cell pellet can be stored at -80°C until extraction.
-
Lipid Extraction:
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a lipid extraction using a methyl-tert-butyl ether (MTBE) based method, which is efficient for sphingolipids.
-
Include internal standards (e.g., C17-sphingomyelin, C17-ceramide) at the beginning of the extraction for accurate quantification.
-
-
Sample Preparation: Dry the extracted lipid phase under a stream of nitrogen. Reconstitute the lipid film in a solvent compatible with your LC-MS/MS system (e.g., methanol).
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable column (e.g., C18) to separate the different lipid species.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each ceramide and sphingomyelin species to be quantified.
-
-
Data Analysis: Integrate the peak areas for each lipid species and the corresponding internal standard. Normalize the lipid amounts to the initial protein concentration or cell number. Compare the levels of different ceramide and sphingomyelin species between this compound-treated and control samples.
Protocol 3: Functional Assay - Apoptosis Measurement
This protocol assesses a key functional outcome of SMS1 inhibition: the induction of apoptosis due to ceramide accumulation. A caspase-3/7 activity assay is a common and straightforward method.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays at a predetermined optimal density. Allow cells to attach overnight.
-
Treatment: Treat cells with a dose-response of this compound. It is often informative to include positive controls (e.g., staurosporine) and to test this compound in combination with a sub-lethal dose of another stressor to check for potentiation of apoptosis.[5]
-
Incubation: Incubate the plate for a period relevant to apoptosis induction, typically 12, 24, or 48 hours, at 37°C.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the caspase activity reagent (e.g., Caspase-Glo® 3/7 from Promega) according to the manufacturer's instructions.
-
Add the reagent to each well (typically in a 1:1 volume ratio to the cell culture medium).
-
Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.
-
Data Analysis: Subtract the background reading (from wells with no cells) from all experimental readings. Normalize the data to the vehicle control to determine the fold-change in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. Complex formation of sphingomyelin synthase 1 with glucosylceramide synthase increases sphingomyelin and decreases glucosylceramide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGMS1 sphingomyelin synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Inhibition of sphingomyelin synthase 1 affects ceramide accumulation and hydrogen peroxide-induced apoptosis in Neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a quantitative biochemical and cellular sphingomyelin synthase assay using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sms1-IN-1 for HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the optimal concentration and effects of Sms1-IN-1, a potent and selective inhibitor of Sphingomyelin Synthase 1 (SMS1), in HeLa cells.
Introduction
Sphingomyelin Synthase 1 (SMS1) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol (DAG). Inhibition of SMS1 can lead to an accumulation of its substrate, ceramide, a bioactive lipid known to be involved in various cellular processes including apoptosis, cell cycle arrest, and senescence. This compound (also known as SAPA 1j) is a novel and potent inhibitor of human SMS1 with an in vitro IC50 of 2.1 μM. This document provides a comprehensive guide for researchers to effectively utilize this compound in HeLa cell culture to study the functional consequences of SMS1 inhibition.
Mechanism of Action
This compound directly inhibits the enzymatic activity of SMS1. This blockade prevents the synthesis of sphingomyelin from ceramide in the Golgi apparatus. The expected primary consequence of SMS1 inhibition in HeLa cells is the intracellular accumulation of ceramide. Elevated ceramide levels can trigger a cascade of downstream signaling events, potentially leading to apoptosis. Studies involving siRNA-mediated depletion of SMS1 in HeLa cells have demonstrated an increase in ceramide levels and induction of apoptosis, suggesting a similar outcome can be anticipated with the use of a chemical inhibitor like this compound.[1][2]
Signaling Pathway Post-SMS1 Inhibition
References
Downstream Lipid Analysis Following Sphingomyelin Synthase 1 (SMS1) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin Synthase 1 (SMS1) is a key enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine into sphingomyelin (SM) and diacylglycerol (DAG).[1] Located primarily in the Golgi apparatus, SMS1 plays a crucial role in maintaining the balance of these bioactive lipids.[2] Inhibition of SMS1 is a growing area of interest in drug development due to its potential therapeutic implications in various diseases, including atherosclerosis and metabolic disorders.[3][4] Understanding the downstream lipidomic consequences of SMS1 inhibition is critical for elucidating its mechanism of action and identifying potential biomarkers.
This application note provides detailed protocols for the analysis of downstream lipid profiles following the inhibition of SMS1. It includes methodologies for lipid extraction, mass spectrometry-based quantification, and data interpretation. Furthermore, we present expected quantitative changes in key lipid species based on published studies and visualize the relevant metabolic pathways.
Key Downstream Effects of SMS1 Inhibition
Inhibition or knockout of SMS1 leads to a predictable shift in the sphingolipid metabolic pathway. The primary consequences observed are:
-
Decreased Sphingomyelin (SM): As the direct product of the SMS1-catalyzed reaction, a significant reduction in SM levels is the most prominent effect.[2][5] Studies have shown decreases of 20-59% in various tissues and cell types.[5][6]
-
Accumulation of Glucosylceramide (GlcCer) and Gangliosides (e.g., GM3): With the primary pathway for ceramide conversion to SM being blocked, ceramide is shunted towards the synthesis of glycosphingolipids. This results in a dramatic increase in GlcCer and downstream gangliosides like GM3, with reported elevations of 4- to 12-fold.[2][5]
-
Variable Changes in Ceramide (Cer): While intuitively one might expect ceramide to accumulate, studies have shown that the effect on total ceramide levels can be marginal or even show a slight decrease in some contexts.[2][5] This is likely due to its rapid conversion to other sphingolipids. However, SMS1 inhibition can lead to an increase in specific ceramide species in certain cell types.[6]
Quantitative Data Summary
The following tables summarize the expected quantitative changes in lipid species following SMS1 inhibition, based on data from knockout mouse models and siRNA-mediated knockdown in cell culture.
Table 1: Changes in Sphingolipid Levels in Plasma, Liver, and Macrophages of SMS1 Knockout (KO) Mice vs. Wild-Type (WT) [2][3][5]
| Lipid Species | Plasma (% Change vs. WT) | Liver (% Change vs. WT) | Macrophages (% Change vs. WT) |
| Sphingomyelin (SM) | ↓ 59% | ↓ 45% | ↓ 54% |
| Ceramide (Cer) | No significant change | ↓ 26% | No significant change |
| Glucosylceramide (GlcCer) | ↑ 4- to 12-fold | ↑ 3.8-fold | ↑ 12-fold |
| Ganglioside GM3 | ↑ 4- to 12-fold | ↑ 5.5-fold | ↑ 7-fold |
Table 2: Changes in Cellular Lipid Levels Following siRNA-mediated SMS1 Knockdown [6]
| Lipid Species | % Change vs. Control siRNA |
| Sphingomyelin (SM) | ↓ 20% |
| Ceramide (Cer) | ↑ 10% |
Experimental Protocols
Lipid Extraction from Cells or Tissues
This protocol is based on the widely used Folch method for total lipid extraction.[7]
Materials:
-
Homogenizer (for tissues)
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Internal standards (e.g., C17:0-sphingomyelin, C17:0-ceramide, C12:0-glucosylceramide)
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cell pellets with ice-cold PBS.
-
Tissues: Weigh and homogenize tissue samples in a suitable volume of ice-cold PBS.
-
-
Internal Standard Spiking: Add a known amount of internal standards to each sample to correct for extraction efficiency and instrument variability.
-
Solvent Extraction:
-
To the sample, add chloroform:methanol (2:1, v/v) to a final volume 20 times the sample volume.
-
Vortex vigorously for 2 minutes.
-
Incubate at room temperature for 20 minutes.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Phase Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
-
Drying and Storage:
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid film at -80°C until analysis.
-
Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of sphingolipids. Specific parameters will need to be optimized based on the instrument and column used.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
C18 reversed-phase column
-
Mobile phases (e.g., water with formic acid and ammonium formate, methanol/acetonitrile with formic acid and ammonium formate)
-
Lipid standards for calibration curves
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extracts in a suitable solvent, typically the initial mobile phase composition (e.g., methanol/chloroform 1:1, v/v).
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the lipid species using a gradient elution program. A typical gradient would start with a higher polarity mobile phase and gradually increase the proportion of the lower polarity mobile phase to elute the lipids based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent into the mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for each lipid species and internal standard should be established.
-
-
Data Analysis:
-
Integrate the peak areas for each lipid species and the corresponding internal standard.
-
Generate calibration curves using the lipid standards.
-
Calculate the concentration of each lipid species in the samples based on the peak area ratios relative to the internal standards and the calibration curves.
-
Visualizations
Caption: Sphingolipid metabolism pathway with SMS1 inhibition.
Caption: Experimental workflow for downstream lipid analysis.
Caption: Logical flow of lipid changes after SMS1 inhibition.
References
- 1. Novel Interconnections in Lipid Metabolism Revealed by Overexpression of Sphingomyelin Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Effect of liver total sphingomyelin synthase deficiency on plasma lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sms1-IN-1 in In Vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin Synthase 1 (SMS1) is a critical enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine into sphingomyelin (SM) and diacylglycerol (DAG). This process is not merely a biosynthetic step but a key regulatory node in cellular signaling. SMS1 is primarily localized in the Golgi apparatus and is the major SMS isoform in macrophages. Its activity influences the balance of bioactive lipids like ceramide and DAG, which are involved in apoptosis, inflammation, and cell proliferation. Genetic studies using Sphingomyelin Synthase 1 knockout (Sms1-/-) mice have elucidated the significant role of SMS1 in various physiological and pathological processes, particularly in atherosclerosis and inflammation. These studies have shown that the absence of Sms1 leads to a significant reduction in atherosclerotic lesions, highlighting SMS1 as a promising therapeutic target.
Sms1-IN-1 is a potent and novel inhibitor of SMS1 with an in vitro IC50 of 2.1 μM.[1] While in vivo studies specifically utilizing this compound in mouse models have not yet been published, the extensive research on Sms1 knockout mice provides a strong rationale for its use in preclinical studies to pharmacologically validate the therapeutic potential of SMS1 inhibition. This document provides a comprehensive overview of the biological context for Sms1 inhibition based on genetic studies and offers a foundational protocol for initiating in vivo studies with this compound in mouse models.
Mechanism of Action and Signaling Pathway
SMS1 sits at a crucial bifurcation point in ceramide metabolism. By converting ceramide to sphingomyelin, it regulates the cellular pools of several signaling molecules. Inhibition of SMS1 is expected to have two primary consequences: a decrease in sphingomyelin production and an increase in the ceramide pool available for other metabolic pathways.
Genetic deletion of Sms1 in mice has demonstrated that this inhibition leads to:
-
Altered Sphingolipid Profile: A significant decrease in sphingomyelin levels in plasma, liver, and macrophages, coupled with a dramatic increase in glucosylceramide and GM3 levels.[2][3][4] Ceramide levels, however, show only marginal changes.[2][4]
-
Anti-Inflammatory Effects: Attenuation of Toll-like receptor 4 (TLR4)-mediated activation of NF-κB and MAP kinase pathways in response to lipopolysaccharide (LPS).[2][4] This results in reduced secretion of pro-inflammatory cytokines such as IL-6 and TNFα.[2]
-
Anti-Atherosclerotic Effects: A significant reduction in the development of atherosclerotic lesions in mouse models.[2][3][4] This is attributed to the reduced inflammatory response of macrophages within the vessel wall.
The signaling pathway affected by Sms1 inhibition is summarized in the diagram below.
Caption: Signaling Pathway of Sms1 Inhibition.
Quantitative Data from Sms1 Knockout Mouse Studies
The following tables summarize the key quantitative findings from studies on Sms1 knockout (Sms1-/-) mice, which provide a benchmark for the expected outcomes of pharmacological inhibition with this compound.
Table 1: Changes in Sphingolipid Levels in Sms1-/- Mice
| Parameter | Tissue/Fluid | % Change vs. Wild Type | Reference |
| Sphingomyelin | Plasma | ↓ 59% | [2][4] |
| Liver | ↓ 45% | [2][4] | |
| Macrophages | ↓ 54% | [2][4] | |
| Glucosylceramide | Plasma, Liver, Macrophages | ↑ 4 to 12-fold | [2][4] |
| GM3 | Plasma, Liver, Macrophages | ↑ 4 to 12-fold | [2][4] |
| Ceramide | Plasma, Liver, Macrophages | Marginal Effect | [2][4] |
| SMS Activity | Macrophages | ↓ 77% | [2][4] |
Table 2: Effects of Macrophage-Specific Sms1 Deletion on Atherosclerosis in Ldlr-/- Mice
| Parameter | Measurement | % Change vs. Control | Reference |
| Atherosclerotic Lesions | Aortic Root | ↓ 35% | [2][4] |
| Entire Aorta | ↓ 44% | [2][4] | |
| Macrophage Content in Lesions | Immunohistochemistry | ↓ 51% | [2][4] |
Experimental Protocols
Note: The following protocols are suggested starting points for the in vivo evaluation of this compound in mouse models. As there are no published studies to date, these protocols will require optimization and validation by the end-user. The information is based on general practices for in vivo compound testing in mice and data from studies with other SMS inhibitors.
Protocol 1: Preparation and Administration of this compound
1.1. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For example, dissolve 10 mg of this compound in 198.6 µL of DMSO to make a 100 mM stock solution. Store at -20°C or -80°C.
-
Vehicle Formulation: A common vehicle for intraperitoneal (i.p.) or oral (p.o.) administration of hydrophobic compounds consists of a mixture of solvents to ensure solubility and bioavailability. A suggested starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
1.2. Dosing Solution Preparation
-
On the day of dosing, thaw the this compound stock solution.
-
To prepare the final dosing solution, first mix the required volumes of DMSO, PEG300, and Tween 80.
-
Add the calculated volume of the this compound stock solution to this mixture and vortex thoroughly.
-
Add the saline to the mixture and vortex again until a clear solution is formed.
-
The final concentration of the dosing solution should be calculated based on the desired dose (e.g., mg/kg) and the average weight of the mice, assuming a standard dosing volume (e.g., 10 µL/g or 100 µL/10g mouse).
1.3. Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for initial in vivo studies of small molecule inhibitors. Oral gavage (p.o.) may also be considered depending on the compound's properties.
-
Dosage: As there is no established in vivo dose for this compound, a dose-ranging study is highly recommended. Based on studies with other kinase inhibitors and the in vitro IC50, a starting dose range of 1-50 mg/kg could be explored.
-
Frequency: Once or twice daily administration is a common starting point, but the optimal frequency will depend on the pharmacokinetic profile of the compound.
Protocol 2: Atherosclerosis Study in a Mouse Model (e.g., Ldlr-/- or Apoe-/- mice)
This protocol outlines a general workflow for evaluating the efficacy of this compound in a diet-induced atherosclerosis mouse model.
Caption: Workflow for an in vivo atherosclerosis study.
2.1. Animal Model and Diet
-
Use a well-established mouse model for atherosclerosis, such as LDL receptor knockout (Ldlr-/-) or Apolipoprotein E knockout (Apoe-/-) mice on a C57BL/6J background.
-
At 8-10 weeks of age, switch the mice to a high-fat/Western-type diet (e.g., containing 21% fat and 0.15% cholesterol) to induce atherosclerosis.
2.2. Treatment Groups and Administration
-
After an initial period on the diet (e.g., 4 weeks) to allow for lesion development, randomize mice into treatment groups (n=8-12 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
-
Administer this compound or vehicle daily for a period of 8-12 weeks.
2.3. Endpoint Analysis
-
Blood Collection: Collect blood via cardiac puncture at the study endpoint. Separate plasma and store at -80°C.
-
Aorta Dissection: Perfuse the mice with PBS followed by 4% paraformaldehyde. Dissect the entire aorta from the heart to the iliac bifurcation.
-
Lesion Quantification:
-
En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich lesions. Quantify the lesion area as a percentage of the total aortic surface area.
-
Aortic root analysis: Embed the proximal aorta in OCT, cryosection, and stain with Oil Red O and/or Hematoxylin and Eosin (H&E). Quantify the lesion area in serial sections.
-
-
Immunohistochemistry: Perform immunohistochemical staining on aortic root sections to characterize the cellular composition of the plaques (e.g., macrophages using anti-CD68 or anti-Mac-2 antibodies).
-
Plasma Analysis: Measure plasma levels of total cholesterol, triglycerides, HDL, and LDL using commercially available kits. Analyze plasma cytokine levels (e.g., IL-6, TNFα, MCP-1) by ELISA.
-
Gene Expression: Extract RNA from tissues (e.g., peritoneal macrophages, liver) to analyze the expression of inflammatory genes by qPCR.
Safety and Toxicology Considerations
As with any new compound, it is essential to assess the potential toxicity of this compound. During in vivo studies, monitor the animals for:
-
Changes in body weight and food intake.
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
At the study endpoint, consider collecting major organs (liver, kidney, spleen) for histopathological analysis to identify any signs of organ toxicity.
Conclusion
The inhibition of SMS1 represents a promising therapeutic strategy for atherosclerosis, based on robust evidence from genetic knockout mouse models. This compound is a valuable tool for the pharmacological exploration of this target in vivo. The application notes and protocols provided herein offer a comprehensive guide for researchers to design and execute preclinical studies with this compound. It is imperative to reiterate that the provided experimental protocols are foundational and will necessitate careful optimization and validation to establish the in vivo efficacy and safety profile of this novel inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Impact of sphingomyelin synthase 1 deficiency on sphingolipid metabolism and atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Fluorescent Ceramide Analogs with Sms1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are central bioactive lipids in cellular signaling, involved in processes such as apoptosis, cell cycle arrest, and senescence.[1][2] Sphingomyelin synthase 1 (SMS1) is a key enzyme that converts ceramide to sphingomyelin, a major component of cellular membranes.[3][4] Inhibition of SMS1 leads to the accumulation of intracellular ceramide, which can trigger cytotoxic effects in cancer cells, making SMS1 a compelling target for drug development.[4][5]
Sms1-IN-1 is a potent and specific inhibitor of Sphingomyelin Synthase 1 (SMS1) with an IC50 of 2.1 μM.[6][7] Fluorescent ceramide analogs, such as NBD-C6-ceramide and BODIPY-FL-C5-ceramide, are valuable tools for studying sphingolipid metabolism and trafficking.[8][9][10] These analogs are readily taken up by cells and are processed by the same enzymatic pathways as their natural counterparts. When SMS1 is inhibited by this compound, the conversion of the fluorescent ceramide analog to its corresponding fluorescent sphingomyelin is blocked, leading to an accumulation of the fluorescent ceramide within the cell, primarily in the Golgi apparatus.[11] This accumulation can be visualized and quantified, providing a robust method for assessing the activity of this compound in a cellular context.
These application notes provide detailed protocols for using fluorescent ceramide analogs in conjunction with this compound to monitor its inhibitory effects on SMS1 activity. The described methods are applicable for screening potential SMS inhibitors and elucidating the cellular consequences of SMS1 inhibition.
Key Concepts and Signaling Pathway
The core principle of this application is the enzymatic conversion of ceramide to sphingomyelin by SMS1, which is located in the Golgi apparatus.[12] By introducing a fluorescent ceramide analog, its metabolic fate can be tracked. Inhibition of SMS1 by this compound disrupts this pathway, causing the fluorescent ceramide to accumulate.
Caption: Ceramide to Sphingomyelin Signaling Pathway.
Experimental Protocols
Protocol 1: Cellular Staining with Fluorescent Ceramide Analogs
This protocol details the steps for staining live or fixed cells with fluorescent ceramide analogs like NBD-C6-ceramide or BODIPY-FL-C5-ceramide.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fluorescent ceramide analog (e.g., NBD-C6-ceramide or BODIPY-FL-C5-ceramide)
-
This compound (stock solution in DMSO)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
-
Defatted Bovine Serum Albumin (BSA)
-
4% Formaldehyde in PBS (for fixed cells)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure for Live Cell Imaging:
-
Cell Preparation: Plate cells on glass coverslips in a petri dish and grow to the desired confluency.
-
This compound Treatment (Optional): To assess inhibition, pre-incubate cells with the desired concentration of this compound in culture medium for 1-2 hours at 37°C. A vehicle control (DMSO) should be run in parallel. The recommended starting concentration for this compound is in the range of its IC50 (2.1 μM), with a dose-response curve being optimal.[6][7]
-
Ceramide Labeling:
-
Prepare a 5 µM working solution of the fluorescent ceramide analog complexed with defatted BSA in HBSS/HEPES.
-
Wash the cells once with HBSS/HEPES.
-
Incubate the cells with the ceramide/BSA solution for 30 minutes at 4°C.[1] This allows the ceramide analog to insert into the plasma membrane.
-
-
Washing: Wash the cells several times with ice-cold HBSS/HEPES to remove excess fluorescent ceramide.
-
Chase Incubation: Incubate the cells in fresh, pre-warmed culture medium (containing this compound or vehicle for the respective treatment groups) for 30-60 minutes at 37°C. This allows for the internalization and metabolic processing of the ceramide analog.
-
Imaging: Mount the coverslips on a microscope slide and image immediately using a fluorescence microscope with the appropriate filter sets (e.g., FITC/GFP filter for NBD and BODIPY-FL). In untreated cells, fluorescence will be concentrated in the Golgi apparatus. In cells treated with this compound, an increased accumulation of fluorescence in the Golgi is expected.
Procedure for Fixed Cell Imaging:
-
Cell Preparation and Treatment: Follow steps 1 and 2 from the live-cell imaging protocol.
-
Fixation: After the chase incubation (step 5 of the live cell protocol), wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and image as described for live cells.
Protocol 2: Quantification of Fluorescent Ceramide Accumulation by Thin-Layer Chromatography (TLC)
This protocol provides a method to quantify the accumulation of fluorescent ceramide analogs in response to this compound treatment.
Materials:
-
Cell culture reagents and fluorescent ceramide analogs as in Protocol 1
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Chloroform
-
Methanol
-
Silica gel TLC plates
-
TLC developing chamber
-
Mobile phase (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system (e.g., gel doc with UV or blue light excitation)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Grow cells in culture dishes to near confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 μM) for 1-2 hours at 37°C. Include a vehicle control.
-
-
Fluorescent Ceramide Labeling:
-
Add the fluorescent ceramide analog (e.g., NBD-C6-ceramide) to the culture medium at a final concentration of 5-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in PBS and pellet by centrifugation.
-
Resuspend the cell pellet in a small volume of water.
-
Perform a lipid extraction by adding chloroform and methanol (e.g., in a ratio of 1:2 v/v with the cell suspension), vortexing, and then adding more chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extracts onto a silica gel TLC plate. Also, spot standards of the fluorescent ceramide and its corresponding fluorescent sphingomyelin if available.
-
Develop the TLC plate in a chamber pre-equilibrated with the mobile phase until the solvent front reaches near the top of the plate.
-
Air-dry the TLC plate.
-
-
Imaging and Quantification:
-
Visualize the fluorescent spots on the TLC plate using a fluorescence imaging system.
-
Capture an image of the TLC plate.
-
Quantify the fluorescence intensity of the ceramide and sphingomyelin spots using image analysis software.
-
Calculate the ratio of fluorescent ceramide to fluorescent sphingomyelin for each treatment condition. An increase in this ratio indicates inhibition of SMS1.
-
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Dependent Inhibition of SMS1 by this compound Measured by Fluorescent Ceramide Accumulation
| This compound (µM) | Fluorescent Ceramide Intensity (Arbitrary Units) | Fluorescent Sphingomyelin Intensity (Arbitrary Units) | Ceramide/Sphingomyelin Ratio | % Inhibition |
| 0 (Vehicle) | 100 ± 8 | 500 ± 25 | 0.20 | 0 |
| 1 | 250 ± 15 | 350 ± 20 | 0.71 | 42.5 |
| 2.5 | 400 ± 22 | 200 ± 15 | 2.00 | 85 |
| 5 | 550 ± 30 | 100 ± 10 | 5.50 | 96.25 |
| 10 | 580 ± 28 | 70 ± 8 | 8.29 | 97.5 |
Data are presented as mean ± standard deviation (n=3). % Inhibition is calculated relative to the vehicle control.
Table 2: Effect of SMS1 Knockdown vs. This compound Treatment on Cellular Sphingolipid Levels
| Treatment | Ceramide Levels (nmol/mg protein) | Sphingomyelin Levels (nmol/mg protein) |
| Control siRNA | 0.85 ± 0.04 | 42 ± 3 |
| SMS1 siRNA | 0.95 ± 0.05 | 34 ± 4 |
| Vehicle (DMSO) | 0.86 ± 0.03 | 41 ± 3 |
| This compound (5 µM) | 1.15 ± 0.06 | 30 ± 2 |
Representative data based on expected outcomes from SMS1 inhibition.[13][14] Actual values will vary depending on the cell type and experimental conditions.
Visualizations
Experimental Workflow
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | sphingomyelin synthase 1 (SMS1) inhibitor | CAS# 1807943-38-9 | InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. Labeling Golgi with fluorescent ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Development of a quantitative biochemical and cellular sphingomyelin synthase assay using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prepare Sms1-IN-1 stock solution
Technical Support Center: Sms1-IN-1
This guide provides detailed protocols and answers to frequently asked questions regarding the preparation and handling of this compound stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, reaching concentrations up to 250 mg/mL.[1][2] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1]
Q2: How should I store the solid this compound and its stock solution?
Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Compound: Store the powdered form at -20°C for up to 3 years or at 4°C for up to 2 years.[3] It is important to protect it from light.[3]
-
Stock Solution: Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4] Always protect the solution from light.[1][3]
Q3: The this compound powder is not dissolving completely in DMSO. What can I do?
If you encounter solubility issues, follow these troubleshooting steps:
-
Use Ultrasonication: Sonication is recommended to facilitate dissolution.[1][2] Place the vial in an ultrasonic bath until the solution becomes clear.
-
Gentle Warming: You can gently warm the solution to 37°C to aid solubility.[2] Combine this with sonication for best results.
-
Check Your Solvent: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[1] Old or improperly stored DMSO can absorb moisture, which negatively impacts solubility.
Q4: My this compound stock solution has formed a precipitate after storage. What could be the cause?
Precipitation can occur for several reasons:
-
Improper Storage: Storing the solution at a temperature warmer than recommended or for longer than the specified duration can lead to degradation and precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the compound to come out of solution. This is why aliquoting is strongly advised.[1][2]
-
Solvent Quality: If the DMSO used had absorbed water, the compound's solubility might decrease over time, especially at lower temperatures, leading to precipitation.
-
Supersaturation: If the initial solution was supersaturated, the compound might precipitate out during storage. Ensure the compound is fully dissolved before storing.
If precipitation is observed, you can try to redissolve it by gently warming the vial to 37°C and sonicating.[2] However, if the precipitate does not dissolve, the solution may be compromised and should be discarded.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Citations |
| Molecular Weight | 503.41 g/mol | [1][2] |
| Solubility in DMSO | ~250 mg/mL (~496.61 mM) | [1][2][3] |
| Storage (Solid) | -20°C (3 years) or 4°C (2 years), protect from light | [3] |
| Storage (Stock Solution) | -80°C (6 months) or -20°C (1 month), protect from light | [1][2][3][4] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Before starting, allow the vial of this compound powder and the DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a solution from 1 mg of powder.
-
Solvent Addition: Calculate the required volume of DMSO. To make a 10 mM stock solution from 1 mg of this compound (MW: 503.41), you would add 0.1986 mL of DMSO.[1] Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Place the vial in an ultrasonic water bath. Sonicate the solution for 10-15 minutes or until all solid particles have dissolved and the solution is clear.[1][2]
-
If necessary, gently warm the vial to 37°C during sonication to assist dissolution.[2]
-
-
Aliquoting: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use, light-protecting sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3]
Workflow and Pathway Diagrams
Caption: Workflow for preparing this compound stock solution.
References
long-term stability of Sms1-IN-1 at -80°C
This technical support center provides guidance on the long-term stability of Sms1-IN-1, a potent inhibitor of sphingomyelin synthase 1 (SMS1), and addresses common issues researchers may encounter.
Long-Term Stability of this compound at -80°C
Proper storage of this compound is critical to ensure its integrity and activity for reproducible experimental results. The recommended storage condition for this compound in a solvent-based stock solution is -80°C.
Storage and Stability Data
| Storage Condition | Duration | Recommendation |
| -80°C (in solvent) | 6 months | Use within this period for optimal performance.[1][2] |
| -20°C (in solvent) | 1 month | For short-term storage only; protect from light.[1][2] |
| 4°C (as solid) | 2 years | Protect from light. |
| -20°C (as solid) | 3 years | Protect from light.[3] |
Note: It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Experimental Protocol: Long-Term Stability Assessment
The following is a generalized protocol for assessing the long-term stability of this compound at -80°C. This protocol can be adapted based on the specific analytical capabilities of the laboratory.
Objective: To determine the chemical stability of this compound in a DMSO stock solution when stored at -80°C over a 6-month period.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or polypropylene tubes
-
-80°C freezer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18)
-
Reference standard of this compound (stored under ideal conditions)
-
Appropriate mobile phase solvents (e.g., acetonitrile, water with formic acid)
Methodology:
-
Stock Solution Preparation:
-
Storage:
-
Store the aliquoted vials in a designated -80°C freezer.
-
Label the vials clearly with the compound name, concentration, date of preparation, and time point.
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 1, 2, 3, 4, 5, and 6 months.
-
-
Sample Analysis (HPLC):
-
At each time point, retrieve one vial of the stored this compound solution.
-
Allow the vial to thaw completely at room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Run the analysis using a validated method to separate this compound from potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
A fresh dilution of a reference standard should be run in parallel at each time point for comparison.
-
-
Data Analysis:
-
Calculate the purity of the this compound at each time point by measuring the peak area of the parent compound relative to the total peak area of all detected compounds.
-
Compare the purity at each time point to the initial purity at time 0.
-
A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in bioassay | Compound degradation due to improper storage. | Ensure the stock solution has been stored at -80°C for no longer than 6 months and that repeated freeze-thaw cycles have been avoided. Prepare fresh stock solutions if stability is uncertain. |
| Inaccurate initial concentration. | Verify the initial weighing and dissolution of the compound. Use a calibrated balance and ensure complete dissolution in the solvent. | |
| Precipitate observed in thawed stock solution | Low solubility at lower temperatures. | Before use, warm the vial to 37°C and sonicate to redissolve the compound completely.[2] |
| Solvent evaporation. | Ensure vials are tightly sealed to prevent solvent evaporation during storage. | |
| Inconsistent experimental results | Variability in compound concentration between aliquots. | Ensure the stock solution is homogenous before aliquoting. Vortex the solution thoroughly before dispensing into smaller vials. |
| Freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Appearance of extra peaks in HPLC analysis | Compound degradation. | Review storage conditions and handling procedures. If degradation is confirmed, use a fresh stock of the compound. |
| Contamination of the solvent or sample. | Use high-purity, anhydrous solvents for stock solution preparation. Ensure clean handling procedures to avoid contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound. It can be dissolved in DMSO up to 250 mg/mL.[1][2]
Q2: Why is it important to protect this compound from light?
A2: The chemical structure of this compound may be sensitive to light, which can cause photodegradation and reduce its activity. Therefore, it is recommended to store the compound, both in solid form and in solution, protected from light.[1][3]
Q3: Can I store the this compound stock solution at -20°C?
A3: Yes, but for a much shorter duration. The recommended storage period at -20°C is up to 1 month.[1][2] For long-term storage, -80°C is strongly advised to maintain the compound's stability for up to 6 months.[1][2]
Q4: How many times can I freeze and thaw the stock solution?
A4: It is best to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into single-use vials.[2]
Q5: What is the signaling pathway that this compound inhibits?
A5: this compound is an inhibitor of sphingomyelin synthase 1 (SMS1). SMS1 is a key enzyme in the sphingolipid metabolic pathway, which catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol (DAG).[4][5][6] By inhibiting SMS1, this compound can alter the cellular levels of these important lipids, thereby affecting signaling pathways involved in processes such as cell proliferation, apoptosis, and inflammation.[7][8]
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: Simplified signaling pathway showing the inhibition of SMS1 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | sphingomyelin synthase 1 (SMS1) inhibitor | CAS# 1807943-38-9 | InvivoChem [invivochem.com]
- 4. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingomyelin synthase 1 regulates Neuro-2a cell proliferation and cell cycle progression through modulation of p27 expression and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Sms1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sms1-IN-1, a potent inhibitor of Sphingomyelin Synthase 1 (SMS1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Sphingomyelin Synthase 1 (SMS1), with a reported IC50 of 2.1 μM.[1] SMS1 is an enzyme primarily located in the Golgi apparatus that catalyzes the final step in sphingomyelin (SM) biosynthesis.[2][3][4][5] It transfers a phosphocholine group from phosphatidylcholine (PC) to ceramide (Cer), producing SM and diacylglycerol (DAG).[2][5][6] Therefore, the primary effect of this compound is the reduction of SM synthesis.
Q2: What are the expected downstream cellular effects of SMS1 inhibition by this compound?
A2: Inhibition of SMS1 by this compound is expected to lead to several downstream cellular effects, primarily due to alterations in sphingolipid metabolism. These can include:
-
Decreased Sphingomyelin Levels: As the direct product of the SMS1-catalyzed reaction, SM levels are expected to decrease.[7][8][9][10]
-
Increased Ceramide Levels: By blocking its conversion to SM, ceramide, a pro-apoptotic lipid, may accumulate.[7][8][11]
-
Increased Glucosylceramide Levels: The accumulation of ceramide can lead to its increased utilization by other enzymes, such as glucosylceramide synthase (GCS), resulting in elevated glucosylceramide levels.[9][10][12] This is a critical potential off-target effect.
-
Alterations in Lipid Rafts: Since sphingomyelin is a key component of lipid rafts, its depletion can alter the composition and function of these membrane microdomains.[7]
-
Modulation of Signaling Pathways: Changes in the levels of bioactive lipids like ceramide and DAG can impact various signaling pathways, influencing processes like apoptosis, cell proliferation, and inflammation.[7][9][10][11][13][14][15][16]
Q3: Does this compound inhibit Sphingomyelin Synthase 2 (SMS2)?
A3: The currently available public information does not provide a specific selectivity profile of this compound for SMS1 versus SMS2. SMS1 and SMS2 are two distinct isoforms with different primary subcellular localizations; SMS1 is mainly in the Golgi, while SMS2 is predominantly at the plasma membrane.[2][3][4][5] Given the potential for off-target effects on SMS2, it is recommended to perform control experiments to assess the inhibitor's impact on SMS2 activity or function in your specific experimental system.
Troubleshooting Guide
Unexpected Experimental Outcomes and Potential Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High levels of apoptosis or cytotoxicity at expected effective concentrations. | Accumulation of pro-apoptotic ceramide due to potent SMS1 inhibition.[11][15] | 1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell type. 2. Measure intracellular ceramide levels to confirm accumulation. 3. Consider co-treatment with inhibitors of ceramide synthesis if ceramide accumulation is the primary cause of toxicity. |
| Alterations in glucose metabolism or unexpected changes in glycolipid profiles. | Shunting of excess ceramide into the glucosylceramide synthesis pathway.[9][10][12] | 1. Quantify glucosylceramide and other glycosphingolipid levels using mass spectrometry. 2. Investigate the expression and activity of glucosylceramide synthase (GCS). 3. Be aware that SMS1 can form a heteromeric complex with GCS, and inhibition of SMS1 may alter GCS activity.[4][17] |
| Minimal or no effect on sphingomyelin levels despite using the recommended concentration. | 1. Low expression of SMS1 in the experimental model. 2. Predominant role of SMS2 in sphingomyelin synthesis in the specific cell type. | 1. Verify the expression level of SMS1 in your cells or tissue of interest using qPCR or Western blot. 2. Compare the expression of SMS1 and SMS2. In some cells, SMS2 may be the dominant isoform.[13] 3. Perform an in vitro SMS activity assay to confirm the inhibitory effect of this compound on lysates from your experimental system. |
| Changes in cell signaling pathways unrelated to the canonical sphingomyelin pathway. | 1. Off-target effects on other lipid kinases or signaling proteins. 2. Alterations in diacylglycerol (DAG) levels, a product of the SMS1 reaction, affecting protein kinase C (PKC) and other pathways.[14] | 1. If possible, perform a broad-spectrum kinase profiling assay (kinome scan) to identify potential off-target kinases. 2. Measure DAG levels to assess if its altered production is influencing downstream signaling. 3. Use structurally unrelated SMS1 inhibitors as controls to confirm that the observed effects are due to SMS1 inhibition. |
Data Summary
Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | Sphingomyelin Synthase 1 (SMS1) | [1] |
| IC50 | 2.1 μM | [1] |
Effects of SMS1 Knockdown/Inhibition on Cellular Lipids
| Condition | Effect on Sphingomyelin | Effect on Ceramide | Reference |
| SMS1 siRNA | ↓ (19.2% decrease) | ↑ (9.6% increase) | [7][8] |
| SMS2 siRNA | ↓ (11.5% decrease) | No significant change | [7][8] |
| SMS1 Knockout | ↓ (54% decrease in macrophages) | Marginal effect | [9][10] |
Experimental Protocols
In Vitro Sphingomyelin Synthase (SMS) Activity Assay
This protocol is adapted from methodologies described in the literature to assess the inhibitory effect of this compound on SMS activity in cell or tissue lysates.
Materials:
-
Cell or tissue homogenates
-
NBD-C6-ceramide (fluorescent substrate)
-
Phosphatidylcholine (PC)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound
-
Chloroform/methanol (2:1, v/v)
-
High-performance thin-layer chromatography (HPTLC) system
-
Fluorescence detector
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer.
-
Set up the reaction mixture containing the cell homogenate (protein concentration should be optimized), NBD-C6-ceramide, and PC in the reaction buffer.
-
Add this compound at various concentrations to the respective reaction tubes. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-2 hours).
-
Stop the reaction by adding chloroform/methanol to extract the lipids.
-
Separate the lipid extract using an HPTLC system.
-
Visualize and quantify the fluorescently labeled sphingomyelin product using a fluorescence detector.
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.
Cellular Lipid Extraction and Analysis by Mass Spectrometry
This protocol provides a general workflow for quantifying changes in sphingolipid levels in cells treated with this compound.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform
-
Internal lipid standards (e.g., C17-sphingomyelin, C17-ceramide)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle for the specified duration.
-
Harvest the cells, wash with ice-cold PBS, and record the cell number or protein concentration for normalization.
-
Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure by adding a mixture of chloroform and methanol. Spike with internal standards before extraction.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the lipid species using a targeted lipidomics approach on an LC-MS/MS system.
-
Quantify the different lipid species (sphingomyelin, ceramide, glucosylceramide) by comparing their peak areas to those of the internal standards.
Visualizations
Caption: On-target and potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingomyelin Synthase 2, but Not Sphingomyelin Synthase 1, Is Involved in HIV-1 Envelope-mediated Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipid Scramblase 1 Localizes Proximal to Sphingomyelin Synthase Isoforms but Is Not Involved in Sphingomyelin Synthesis [jstage.jst.go.jp]
- 4. Complex formation of sphingomyelin synthase 1 with glucosylceramide synthase increases sphingomyelin and decreases glucosylceramide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Bcr-Abl regulation of sphingomyelin synthase 1 reveals a novel oncogenic-driven mechanism of protein up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of sphingomyelin synthase 1 deficiency on sphingolipid metabolism and atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of sphingomyelin synthase 1 by small interference RNA is associated with enhanced ceramide production and apoptosis after photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Sphingomyelin synthase 1 mediates hepatocyte pyroptosis to trigger non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sms1-IN-1 Cytotoxicity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of Sms1-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and novel inhibitor of the enzyme Sphingomyelin Synthase 1 (SMS1), with a reported half-maximal inhibitory concentration (IC50) of 2.1 μM.[1][2][3][4][5] SMS1 is a key enzyme in the sphingolipid metabolic pathway, responsible for the conversion of ceramide and phosphatidylcholine into sphingomyelin (SM) and diacylglycerol (DAG). By inhibiting SMS1, this compound blocks the production of sphingomyelin, leading to an accumulation of its precursor, ceramide.
Q2: What is the primary cause of this compound induced cytotoxicity?
The primary driver of cytotoxicity associated with this compound is the intracellular accumulation of ceramide.[6][7][8] Ceramide is a bioactive lipid that acts as a second messenger in various cellular processes, and its accumulation is a well-established trigger for apoptosis (programmed cell death) through both caspase-dependent and independent pathways.[6]
Q3: What are the typical signs of cytotoxicity I should look for in my experiments?
Common indicators of cytotoxicity include:
-
A decrease in cell viability and proliferation, which can be measured using assays like MTT, MTS, or PrestoBlue.
-
Morphological changes such as cell shrinkage, rounding, detachment from the culture surface, and membrane blebbing.
-
Activation of apoptotic pathways, which can be detected by measuring caspase activity or using Annexin V staining.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause: Your cell line may be particularly sensitive to elevated ceramide levels.
Troubleshooting Steps:
-
Determine the Optimal Concentration and Exposure Time:
-
Recommendation: Perform a dose-response and time-course experiment to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line. This is a critical first step.
-
Experimental Workflow:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).
-
Incubate for different time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard cytotoxicity assay (see protocols below).
-
This will allow you to identify a concentration that effectively inhibits SMS1 without causing excessive cell death within your desired experimental timeframe.
-
-
-
Consider the Doubling Time of Your Cell Line:
-
Rapidly dividing cells may be more susceptible to the effects of this compound. Adjust the concentration and exposure duration accordingly. For slower-growing cells, longer incubation times might be necessary to observe an effect, but this also increases the risk of cytotoxicity.
-
Issue 2: How can I mitigate the apoptotic effects of ceramide accumulation?
Possible Cause: The pro-apoptotic signaling cascade triggered by ceramide is overwhelming the cell's survival mechanisms.
Troubleshooting Steps:
-
Co-treatment with an Antioxidant:
-
Rationale: Ceramide-induced apoptosis is often associated with the generation of reactive oxygen species (ROS). Antioxidants can help to mitigate this oxidative stress.
-
Recommendation: Co-treat cells with N-acetylcysteine (NAC), a common antioxidant.
-
Protocol Guidance: While the optimal concentration will need to be determined empirically, a starting point for NAC co-treatment is typically in the range of 1-10 mM. It is recommended to pre-incubate the cells with NAC for 1-2 hours before adding this compound.
-
-
Co-treatment with a Pan-Caspase Inhibitor:
-
Rationale: Ceramide can activate caspases, which are key executioner proteins in the apoptotic pathway.
-
Recommendation: Use a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, to block caspase-dependent apoptosis.
-
Protocol Guidance: A typical starting concentration for Z-VAD-FMK is 20-50 µM. Pre-incubate the cells with the caspase inhibitor for 1-2 hours before adding this compound.
-
Quantitative Data Summary
Since specific CC50 values for this compound are not widely published, the following table provides a template for researchers to populate with their own experimental data.
| Parameter | Value | Cell Line(s) | Experimental Conditions | Reference |
| IC50 (SMS1 Inhibition) | 2.1 µM | N/A (Enzymatic Assay) | In vitro enzymatic assay | [1][2][3][4][5] |
| CC50 (Cytotoxicity) | User-determined | e.g., HeLa, Jurkat, etc. | e.g., 48h incubation, MTT assay | Internal Data |
| Optimal Working Concentration | User-determined | e.g., HeLa, Jurkat, etc. | Based on dose-response curve | Internal Data |
| Max Tolerated Exposure Time | User-determined | e.g., HeLa, Jurkat, etc. | At optimal working concentration | Internal Data |
Key Experimental Protocols
Protocol 1: Determining the CC50 of this compound using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration used in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: PrestoBlue® Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Reagent Addition: Add 10 µL of PrestoBlue® reagent to each well.
-
Incubation: Incubate the plate for 10 minutes to 2 hours at 37°C. The optimal incubation time may vary between cell lines.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm, with a 600 nm reference wavelength) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and plot the data to determine the CC50.
Visualizations
Caption: Experimental workflow for determining the CC50 of this compound.
Caption: Signaling pathway of this compound induced cytotoxicity and points of intervention.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | SMS1 Inhibitor |CAS 1807943-38-9| DC Chemicals [dcchemicals.com]
- 3. This compound | sphingomyelin synthase 1 (SMS1) inhibitor | CAS# 1807943-38-9 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Both sphingomyelin synthases SMS1 and SMS2 are required for sphingomyelin homeostasis and growth in human HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMS overexpression and knockdown: impact on cellular sphingomyelin and diacylglycerol metabolism, and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for Sms1-IN-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sms1-IN-1, a potent inhibitor of Sphingomyelin Synthase 1 (SMS1).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment in cell culture?
The optimal incubation time for this compound can vary significantly depending on the cell type, its metabolic rate, and the specific downstream effect being measured. While there is no single universal time, a good starting point is to perform a time-course experiment ranging from 1 to 24 hours. Some studies have observed effects of SMS inhibitors on sphingolipid metabolism in as little as 30 minutes to 2 hours.[1] A 24-hour incubation period has also been used to observe significant changes in sphingomyelin synthesis with other SMS inhibitors.
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
This compound has an IC50 of 2.1 μM in enzymatic assays.[2] For cell-based assays, a common starting point is to use a concentration range that brackets the IC50. Based on available data, concentrations between 2.5 µM and 50 µM have been used in vitro.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How can I confirm that this compound is effectively inhibiting SMS1 in my cells?
The most direct way to confirm SMS1 inhibition is to measure the levels of its substrate, ceramide, and its product, sphingomyelin. Upon effective inhibition of SMS1, you should observe an accumulation of ceramide and a decrease in sphingomyelin levels.[3] These lipids can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] Alternatively, a less direct method is to use fluorescently labeled ceramide analogs and measure their conversion to sphingomyelin via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]
Q4: Is this compound known to have any off-target effects?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common consideration for any small molecule inhibitor. It is crucial to include appropriate controls in your experiments to account for potential off-target effects. This may include using a structurally related but inactive compound as a negative control, or testing the effect of the inhibitor in a cell line where SMS1 has been knocked out or knocked down.
Q5: What are the best practices for dissolving and storing this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Suboptimal incubation time: The incubation period may be too short for significant changes in the measured endpoint to occur. | Perform a time-course experiment, testing a range of incubation times (e.g., 1, 4, 8, 12, and 24 hours). |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit SMS1 in your specific cell line. | Conduct a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 25, and 50 µM) to determine the optimal effective concentration. | |
| Poor inhibitor solubility or stability: The inhibitor may not be fully dissolved or may have degraded. | Ensure the inhibitor is completely dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. | |
| Cell line specific resistance: The cell line you are using may have a low expression of SMS1 or compensatory mechanisms that counteract the effect of the inhibitor. | Verify the expression of SMS1 in your cell line via qPCR or Western blot. Consider using a different cell line with known SMS1 expression. | |
| High cell toxicity or death observed after treatment. | Inhibitor concentration is too high: High concentrations of small molecule inhibitors can often lead to off-target effects and cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line. Lower the treatment concentration accordingly. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of the solvent in your culture medium is below a toxic threshold (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect the cellular response to the inhibitor. | Standardize your cell culture protocols. Ensure cells are seeded at the same density and treated at a consistent confluency and passage number for all experiments. |
| Inhibitor degradation: Improper storage of the inhibitor stock solution can lead to loss of activity. | Aliquot the stock solution and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Optimizing this compound Incubation Time
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound treatment by measuring changes in cellular ceramide and sphingomyelin levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Reagents for lipid extraction (e.g., methanol, chloroform)
-
LC-MS/MS system for lipid analysis
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentration. Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 12, and 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting and Lipid Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Harvest the cells (e.g., by scraping).
-
Perform lipid extraction using a standard protocol (e.g., Bligh-Dyer or Folch method).
-
-
Lipid Analysis:
-
Dry the lipid extracts under a stream of nitrogen.
-
Reconstitute the lipid pellets in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the levels of specific ceramide and sphingomyelin species.
-
-
Data Analysis:
-
Normalize the lipid levels to an internal standard and the total protein or cell number.
-
Plot the change in ceramide and sphingomyelin levels over time for both the treated and vehicle control groups.
-
The optimal incubation time is the point at which a significant and robust change in lipid levels is observed.
-
Data Presentation:
The quantitative data from the time-course experiment should be summarized in a table for easy comparison.
| Incubation Time (hours) | Ceramide Levels (Treated) | Ceramide Levels (Control) | Sphingomyelin Levels (Treated) | Sphingomyelin Levels (Control) |
| 0 | ||||
| 1 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Note: Values should be represented as mean ± standard deviation from at least three independent experiments.
Visualizations
Caption: Signaling pathway of SMS1 and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor [mdpi.com]
Technical Support Center: Differentiating SMS1 and SMS2 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the differential inhibition of Sphingomyelin Synthase 1 (SMS1) and Sphingomyelin Synthase 2 (SMS2).
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between SMS1 and SMS2?
A1: SMS1 and SMS2 are isoforms of the enzyme Sphingomyelin Synthase, which catalyzes the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol (DAG).[1] While they perform the same catalytic function, they differ in their subcellular localization and physiological roles. SMS1 is predominantly found in the Golgi apparatus, whereas SMS2 is located in both the Golgi and the plasma membrane.[2] Functionally, SMS1 appears to be the major contributor to de novo SM synthesis, and its knockdown significantly increases cellular ceramide levels.[3] SMS2 plays a more prominent role in regulating SM levels at the plasma membrane and within lipid rafts.[4]
Q2: Which chemical inhibitors can be used to distinguish between SMS1 and SMS2 activity?
A2: Several chemical inhibitors are available, but their selectivity varies.
-
Non-selective inhibitors: D609 (tricyclodecan-9-yl-xanthogenate) is a commonly used inhibitor that targets both SMS1 and SMS2.[5]
-
SMS2-selective inhibitors: A number of selective inhibitors for SMS2 have been developed. These include a 2-quinolone derivative, and oxazolopyridine derivatives like QY4 and QY16.[1][6][7] Another compound, Dy105, has also shown some selectivity for SMS2 over SMS1.[8]
-
SMS1-selective inhibitors: Currently, there is a lack of commercially available, specific small-molecule inhibitors for SMS1.[1]
Q3: How can I selectively inhibit SMS1 or SMS2 without using chemical inhibitors?
A3: Molecular biology techniques offer a highly specific alternative to chemical inhibitors.
-
siRNA/shRNA: Small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to transiently or stably knock down the expression of either SGMS1 (the gene for SMS1) or SGMS2 (the gene for SMS2).[3][9] This approach is highly specific and allows for the study of the individual contributions of each isoform.[10][11]
-
CRISPR/Cas9: For complete and permanent gene knockout, the CRISPR/Cas9 system can be employed to create cell lines lacking either SMS1 or SMS2.[11][12] CRISPR interference (CRISPRi) can also be used for targeted gene knockdown.[10]
Q4: What are the expected downstream effects of selectively inhibiting SMS1 versus SMS2?
A4: The downstream consequences of inhibiting SMS1 and SMS2 differ due to their distinct localizations and functions.
-
SMS1 Inhibition: Knockdown of SMS1 leads to a significant decrease in total cellular SM levels and a notable increase in cellular ceramide content.[3]
-
SMS2 Inhibition: SMS2 knockdown also reduces cellular SM, particularly in the plasma membrane and lipid rafts, but it does not typically cause a significant increase in total cellular ceramide levels.[3] Inhibition of SMS2 has been linked to reduced inflammatory responses and anti-atherosclerotic effects in mouse models.[7]
Troubleshooting Guides
Problem 1: My SMS inhibitor does not show any effect on sphingomyelin levels.
Possible Causes and Solutions:
-
Inhibitor Potency and Purity:
-
Troubleshooting Step: Verify the IC50 of your inhibitor for the target enzyme (see Table 1).[13] Ensure the inhibitor is not degraded by performing a quality control check (e.g., via mass spectrometry).
-
Solution: Purchase a fresh batch of the inhibitor from a reputable supplier.
-
-
Inhibitor Concentration:
-
Troubleshooting Step: Review the literature for the effective concentration range of your chosen inhibitor in your specific cell type. The IC50 can be influenced by experimental conditions such as substrate concentration.[13]
-
Solution: Perform a dose-response curve to determine the optimal inhibitor concentration for your experimental setup.[14]
-
-
Cell Permeability:
-
Troubleshooting Step: Confirm that your inhibitor can effectively cross the cell membrane to reach its target.
-
Solution: If using a non-permeable inhibitor, consider using a cell-permeable analog or a different inhibitory approach like siRNA.
-
-
Assay Sensitivity:
-
Troubleshooting Step: Your assay for measuring SM levels may not be sensitive enough to detect small changes.
-
Solution: Consider using a more sensitive method, such as mass spectrometry or metabolic labeling with a radioactive precursor like [14C]-L-serine.[3]
-
Problem 2: I am seeing off-target effects with my siRNA/shRNA knockdown.
Possible Causes and Solutions:
-
Sequence-Dependent Off-Target Effects:
-
Solution: Use a pool of multiple siRNAs targeting different regions of the same mRNA. Perform rescue experiments by re-expressing a version of the target gene that is resistant to the siRNA/shRNA.
-
Sequence-Independent Off-Target Effects:
-
Troubleshooting Step: High concentrations of siRNA can saturate the RNAi machinery or trigger an interferon response.
-
Solution: Titrate the siRNA concentration to the lowest effective dose. Use a non-targeting siRNA control to monitor for non-specific effects.
-
-
Incomplete Knockdown:
-
Solution: Verify knockdown efficiency at the protein level using Western blotting. Optimize transfection conditions or consider using a more stable shRNA-based system or CRISPR-mediated knockout for a more complete loss of function.[12]
Data Presentation
Table 1: Inhibitors for Distinguishing SMS1 and SMS2 Activity
| Inhibitor Name | Target(s) | IC50 | Selectivity | Reference(s) |
| D609 | SMS1 and SMS2 | Varies by cell type | Non-selective | [5] |
| 2-quinolone derivative | SMS2 | 950 nM | >100-fold over SMS1 | [1][7] |
| Oxazolopyridine (QY4, QY16) | SMS2 | Micromolar range | High selectivity over SMS1 | [6] |
| Dy105 | Primarily SMS2 | < 20 µM | Some selectivity for SMS2 | [8][16] |
Table 2: Expected Changes in Lipid Levels upon SMS Knockdown
| Knockdown Target | Total Cellular Sphingomyelin (SM) | Total Cellular Ceramide | Plasma Membrane SM | Reference(s) |
| SMS1 | Significant Decrease (~19.2%) | Significant Increase (~9.6%) | Decrease | [3] |
| SMS2 | Decrease (~11.5%) | No Significant Change | Significant Decrease | [3] |
Experimental Protocols
Protocol 1: In Vitro SMS Activity Assay using Fluorescent Ceramide
This protocol is adapted from methods described for measuring SMS activity in cell homogenates.[17]
-
Cell Homogenate Preparation:
-
Culture cells of interest (e.g., wild-type, SMS1-knockdown, or SMS2-knockdown) to confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Homogenize the cell pellet in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the cell homogenate (e.g., 200 µg of protein), phosphatidylcholine, and a fluorescent ceramide analog (e.g., C6-NBD-ceramide).
-
If testing an inhibitor, add it to the reaction mixture at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubate the mixture at 37°C for a defined period (e.g., 2 hours).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction and extract the lipids using a chloroform:methanol (2:1) solution.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the lipid extract in a small volume of chloroform:methanol.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Visualize and quantify the fluorescent spots corresponding to C6-NBD-sphingomyelin using a fluorescence scanner.
-
Protocol 2: siRNA-Mediated Knockdown of SMS1 or SMS2
This protocol provides a general workflow for transient gene knockdown.[3][9]
-
siRNA Design and Preparation:
-
Design or purchase validated siRNAs targeting the mRNA of human SGMS1 or SGMS2. Include a non-targeting control siRNA.
-
Reconstitute the siRNAs according to the manufacturer's instructions to create a stock solution.
-
-
Cell Transfection:
-
Plate cells in antibiotic-free medium and allow them to adhere and reach the desired confluency (typically 30-50%).
-
Prepare the transfection complexes by diluting the siRNA and a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Incubate the mixture to allow for complex formation.
-
Add the transfection complexes to the cells and incubate for the recommended time (e.g., 4-6 hours).
-
Replace the transfection medium with fresh, complete growth medium.
-
-
Post-Transfection Analysis:
-
Incubate the cells for 24-72 hours post-transfection to allow for knockdown of the target gene.
-
Harvest the cells to assess knockdown efficiency by qPCR (for mRNA levels) and Western blotting (for protein levels).
-
Perform downstream functional assays to evaluate the phenotypic effects of SMS1 or SMS2 depletion.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingomyelin Synthase 2, but Not Sphingomyelin Synthase 1, Is Involved in HIV-1 Envelope-mediated Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a quantitative biochemical and cellular sphingomyelin synthase assay using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the selective sphingomyelin synthase 2 inhibitors with the novel structure of oxazolopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic Inhibition of Sphingomyelin Synthase (SMS) Activity Reduces Apolipoprotein-B Secretion from Hepatocytes and Attenuates Endotoxin-Mediated Macrophage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingomyelin synthase 2 but not sphingomyelin synthase 1 is upregulated in ovarian cancer and involved in migration, growth and survival via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
- 11. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 12. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Measuring Dynamic Changes in Sphingolipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the dynamic measurement of sphingolipids.
Troubleshooting Guides
This section addresses specific issues that may arise during sphingolipid analysis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Sphingolipid Species | Inefficient extraction due to the diverse polarity of sphingolipids.[1] | Use a two-phase liquid-liquid extraction method (e.g., chloroform/methanol/water) to separate polar and non-polar lipids.[2] For broad-spectrum analysis, a butanolic extraction can be effective.[3] Ensure the chosen solvent system is appropriate for the specific sphingolipid classes of interest.[4] |
| Interference from Optimal Cutting Temperature (OCT) compound in cryopreserved tissues.[5] | Implement a validated OCT compound removal protocol (sOCTrP) before lipid extraction.[5] This involves washing the tissue sections to eliminate the interfering polymers. | |
| Incomplete cell lysis or tissue homogenization. | Ensure thorough homogenization of tissue samples or lysis of cells using appropriate methods like sonication.[6] For fungal samples, mechanical disruption with glass beads may be necessary.[7] | |
| Poor Quantification and High Variability | Lack of appropriate internal standards for each sphingolipid class.[8][9] | Spike samples with a cocktail of stable isotope-labeled or odd-chain length internal standards representing each major sphingolipid class (e.g., ceramides, sphingomyelins, cerebrosides) prior to extraction.[2][8][10] |
| Ion suppression or enhancement due to matrix effects.[5] | Utilize a robust chromatographic method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate sphingolipids from interfering matrix components.[3] The use of class-specific internal standards helps to normalize for matrix effects.[2] | |
| In-source fragmentation or isotopic overlap leading to inaccurate measurements.[10][11] | Optimize mass spectrometer source conditions to minimize in-source dehydration of standards.[10] Correct for natural isotopic overlap, especially when a more abundant species' isotope peak overlaps with a less abundant analyte.[11][12] | |
| Co-elution of Isobaric/Isomeric Species | Insufficient chromatographic separation of structurally similar sphingolipids (e.g., glucosylceramide and galactosylceramide).[7][9][13] | Employ specialized chromatographic techniques. For instance, HILIC on a silica-based column with isocratic elution can separate glucosyl- and galactosylceramides.[7] Adjusting the mobile phase composition and gradient can also improve separation.[7] |
| Different fatty acid chain lengths or sphingoid bases within the same class eluting closely. | Utilize high-resolution mass spectrometry to differentiate species based on accurate mass. Tandem MS (MS/MS) with monitoring of specific fragment ions is crucial for distinguishing between species that are not chromatographically resolved.[9][13] | |
| Difficulty Measuring Low-Abundance Species | Low concentration of certain bioactive sphingolipids (e.g., sphingosine-1-phosphate) in biological samples.[14] | Use a sensitive mass spectrometer, such as a triple quadrupole or an Orbitrap, operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode for targeted quantification.[2][15] Derivatization of sphingoid bases can also enhance sensitivity.[16][17] |
| Interference from high-abundance lipids like glycerophospholipids. | Perform a mild alkaline hydrolysis (methanolysis) step after extraction to selectively degrade glycerophospholipids while preserving the amide-linked sphingolipids.[7][16][17] |
Frequently Asked Questions (FAQs)
1. What are the biggest challenges in measuring dynamic changes in sphingolipids?
The primary challenges stem from the vast structural diversity and wide concentration range of sphingolipids within a single sample.[1] This includes:
-
Extraction: No single extraction method is optimal for all sphingolipid classes, which range from highly hydrophobic to water-soluble.[1]
-
Quantification: The sheer number of species makes it impractical to use a specific internal standard for every analyte, leading to potential inaccuracies.[8][9]
-
Analysis: The presence of numerous isomers and isobars requires high-resolution chromatography and mass spectrometry to achieve accurate identification and quantification.[9][13][18]
-
Interpretation: The interconnectedness of sphingolipid metabolic pathways means that a change in one metabolite can have cascading effects, making it complex to interpret the biological significance of dynamic changes.[19]
2. Why are internal standards so critical for sphingolipid analysis?
Internal standards are essential to correct for variability introduced during sample preparation and analysis.[8] They help to account for:
-
Extraction Efficiency: Ensuring that any loss of analyte during extraction is normalized.[8]
-
Matrix Effects: Compensating for ion suppression or enhancement caused by other molecules in the sample during mass spectrometry analysis.[2]
-
Instrumental Variability: Correcting for fluctuations in mass spectrometer performance.[8]
Stable isotope-labeled internal standards are considered the gold standard as they have nearly identical physicochemical properties to their endogenous counterparts.[8]
3. How can I analyze sphingolipids from tissues embedded in OCT compound?
Tissues embedded in OCT are problematic for mass spectrometry because the polymers in OCT (polyvinyl alcohol and polyethylene glycol) cause significant ion suppression.[5] To overcome this, a specific protocol to remove the OCT compound is required before lipid extraction. This typically involves washing the frozen tissue sections to dissolve and remove the OCT, a method that has been shown not to significantly affect the accuracy of sphingolipid measurements.[5]
4. What is the best way to measure the turnover rate of sphingolipids?
Stable isotope labeling is the most effective technique for studying the turnover (synthesis and degradation) of sphingolipids.[14][20] This involves introducing a labeled precursor (e.g., ¹³C- or ¹⁵N-labeled serine or palmitate) into cells or organisms and then tracking the incorporation of the label into different sphingolipid species over time using mass spectrometry.[14][21] This "flux lipidomics" approach provides valuable insights into the dynamics of sphingolipid metabolism.[20]
5. How do I choose the right LC-MS/MS method for my experiment?
The choice of method depends on the specific research question:
-
Targeted Quantification: For measuring a known set of sphingolipids with high sensitivity and accuracy, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.[2]
-
Untargeted Profiling (Sphingolipidomics): To get a broad overview of all detectable sphingolipids in a sample, high-resolution instruments like QTOF or Orbitrap mass spectrometers are preferred.[2]
-
Chromatography: Reversed-phase chromatography is commonly used, but Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better separation for certain polar sphingolipids and help co-elute analytes with their internal standards.[3]
Experimental Protocols
Protocol 1: General Sphingolipid Extraction from Cells/Tissues (Bligh-Dyer Method)
This protocol is a widely used method for extracting a broad range of lipids.
-
Homogenization: Homogenize tissue or cell pellets in water or a suitable buffer.[4]
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard mixture to the homogenate.[7]
-
Single-Phase Extraction: Add chloroform and methanol to the sample in a ratio that creates a single-phase mixture (e.g., 1:2:0.8 v/v/v chloroform:methanol:water).[5] Incubate at 48°C for at least 2 hours.[5]
-
Phase Separation: Add chloroform and water to break the single phase into two distinct aqueous and organic phases.[4] Centrifuge to facilitate separation.
-
Collection: Carefully collect the lower organic phase, which contains most of the sphingolipids. The upper aqueous phase may contain some highly polar species like gangliosides.[4]
-
Drying and Reconstitution: Evaporate the solvent from the collected phase(s) under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.[15]
Protocol 2: LC-MS/MS Analysis of Sphingolipids
This provides a general workflow for chromatographic separation and mass spectrometric detection.
-
Chromatographic Separation:
-
Column: Use a suitable column, such as a C18 reversed-phase column or a HILIC column.[16][22]
-
Mobile Phases: A typical mobile phase system consists of an aqueous solvent (A) and an organic solvent (B), both containing additives like formic acid and ammonium formate to improve ionization.[3][7]
-
Gradient: Run a gradient from a lower to a higher percentage of the organic solvent to elute sphingolipids based on their polarity. The total run time is typically short, around 4.5 minutes for rapid profiling.[3]
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode for most sphingolipids.[23] Negative ion mode is better for acidic sphingolipids like ceramides-1-phosphate and sulfatides.[23]
-
Detection:
-
For profiling , perform precursor ion or neutral loss scans to identify the various classes of sphingolipids present based on their characteristic fragments (e.g., m/z 264 for sphingosine-containing lipids).[23]
-
For quantification , use Multiple Reaction Monitoring (MRM) to specifically detect the transition from a precursor ion to a specific product ion for each analyte and internal standard.[23]
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each sphingolipid species relative to the known concentration of the internal standard, correcting for any isotopic overlap where necessary.[12]
-
Visualizations
Caption: Core pathways of sphingolipid metabolism.
Caption: Workflow for sphingolipid analysis.
References
- 1. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Sms1-IN-1 through siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sphingomyelin Synthase 1 (SMS1) inhibition through the small molecule inhibitor, Sms1-IN-1, and through siRNA-mediated gene knockdown. The objective is to offer a framework for validating the on-target efficacy of this compound by comparing its effects to the specific genetic silencing of its target.
Executive Summary
This compound is a potent inhibitor of Sphingomyelin Synthase 1 (SMS1), a key enzyme in sphingolipid metabolism, with an IC50 of 2.1 μM.[1] Validation of its specific mechanism of action is crucial for its development as a therapeutic agent. The gold-standard method for such validation is to compare the phenotypic effects of the inhibitor with those caused by the specific knockdown of the target protein, in this case, SMS1, using small interfering RNA (siRNA). This guide presents quantitative data from studies utilizing SMS1 siRNA and gene knockout to establish a benchmark for the expected cellular changes following SMS1 inhibition. While direct quantitative data on the impact of this compound on cellular lipid profiles is not yet publicly available, the data herein provides a strong basis for designing and interpreting validation experiments.
Data Presentation: Pharmacological vs. Genetic Inhibition of SMS1
The following tables summarize the quantitative effects of genetic SMS1 inhibition (siRNA and knockout) and compares them with known pharmacological inhibitors of SMS. This data serves as a reference for what to expect when validating this compound.
Table 1: Comparison of SMS1 Inhibitors
| Inhibitor | Type | Target(s) | IC50 | Reference |
| This compound | Small Molecule | SMS1 | 2.1 µM | [1] |
| Dy105 | Small Molecule | SMS1 & SMS2 | < 20 µM | [2][3] |
| D609 | Small Molecule | SMS1 & SMS2 | Not specified | [4][5] |
Table 2: Effects of SMS1 siRNA Knockdown and Gene Knockout on Cellular Lipids
| Method | Cell/Tissue Type | % SMS1 mRNA Reduction | % SMS Activity Reduction | % Change in Sphingomyelin (SM) | % Change in Ceramide (Cer) | Fold Change in Glycosphingolipids (GSLs) | Reference |
| siRNA | Huh7 cells | ~70% | ~75% (combined SMS1/2) | ↓ ~19.2% | ↑ ~9.6% | Not Reported | [4] |
| siRNA | Jurkat cells | Not Reported | ↓ 54% | ↓ 39-70% (species dependent) | Not Reported | Not Reported | [6] |
| Gene Knockout | Mouse Macrophages | 100% | ↓ 77% | ↓ 54-70% | No significant change | ↑ 7- to 12-fold (Glucosylceramide & GM3) | [7][8][9] |
| Gene Knockout | Mouse Liver | 100% | ↓ 15% | ↓ 45% | No significant change | ↑ 4- to 12-fold (Glucosylceramide & GM3) | [7][8][9] |
Signaling Pathway and Experimental Workflow
To understand the context of SMS1 inhibition, it is crucial to visualize its position in the sphingolipid metabolic pathway and the logical flow of a validation experiment.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in validating this compound efficacy.
SMS1 siRNA Knockdown in Cultured Cells
This protocol provides a general guideline for siRNA-mediated knockdown of SMS1 in a suitable cell line (e.g., macrophages or Huh7 cells). Optimization of transfection conditions is recommended for each cell line.
Materials:
-
SMS1-targeting siRNA and non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA (SMS1-targeting or scrambled control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5-10 µL of transfection reagent into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of Opti-MEM™ to the siRNA-lipid complex mixture.
-
Add the 1 mL of the final mixture to the corresponding well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1 mL of complete culture medium (containing 2x the normal serum concentration) to each well without removing the transfection mixture.
-
Incubate for an additional 48-72 hours before proceeding to validation or inhibitor treatment.
-
Validation of SMS1 Knockdown
a) Quantitative Real-Time PCR (qPCR) for mRNA levels:
-
RNA Extraction: At 48 hours post-transfection, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for SMS1 and a housekeeping gene (e.g., GAPDH, ACTB). The relative expression of SMS1 mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the scrambled siRNA control. A knockdown efficiency of ≥70% is generally considered effective.
b) Western Blot for Protein Levels:
-
Protein Extraction: At 72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against SMS1, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
This compound Treatment and Lipid Analysis
Procedure:
-
Inhibitor Treatment: Following the 48-72 hour siRNA incubation, replace the medium with fresh complete medium containing either this compound at the desired concentration (e.g., starting with a dose-response around the IC50 of 2.1 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours) to allow for the inhibitor to exert its effect.
-
Lipid Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.
-
-
Lipid Analysis by LC-MS/MS:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Analyze the lipid profiles using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of different sphingomyelin, ceramide, and glycosphingolipid species.
-
-
Data Analysis: Compare the lipid profiles of cells treated with SMS1 siRNA, this compound, and their respective controls. A successful validation will show a similar pattern of decreased sphingomyelin and increased precursor (ceramide) or alternative pathway products (glycosphingolipids) in both the SMS1 siRNA-treated and the this compound-treated cells, while the scrambled siRNA and vehicle controls should show no significant changes.
By following this guide, researchers can systematically validate the on-target efficacy of this compound, strengthening the foundation for its further development as a specific and potent therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic Inhibition of Sphingomyelin Synthase (SMS) Activity Reduces Apolipoprotein-B Secretion from Hepatocytes and Attenuates Endotoxin-Mediated Macrophage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of sphingomyelin synthase 1 affects ceramide accumulation and hydrogen peroxide-induced apoptosis in Neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of sphingomyelin synthase 1 by small interference RNA is associated with enhanced ceramide production and apoptosis after photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Sphingomyelin Synthase Inhibitors: Sms1-IN-1 and D609
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent sphingomyelin synthase (SMS) inhibitors: the novel and specific Sms1-IN-1 and the well-established, broader-spectrum inhibitor D609. This document aims to be an objective resource, presenting experimental data to facilitate informed decisions in research and drug development.
Introduction to Sphingomyelin Synthase and its Inhibitors
Sphingomyelin synthases (SMS) are key enzymes in sphingolipid metabolism, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG).[1] There are two main isoforms, SMS1, primarily located in the Golgi apparatus, and SMS2, found at the plasma membrane.[2][3] These enzymes are crucial in maintaining cellular homeostasis, and their dysregulation has been implicated in various diseases, including atherosclerosis, cancer, and neurodegenerative disorders. Consequently, inhibitors of SMS have emerged as valuable tools for studying sphingolipid biology and as potential therapeutic agents.
This guide focuses on a comparative analysis of this compound, a potent and specific inhibitor of SMS1, and D609, a compound known to inhibit both SMS isoforms and other enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC).
Comparative Performance: this compound vs. D609
The following tables summarize the available quantitative data for a direct comparison of the two inhibitors.
Table 1: Inhibitory Activity
| Inhibitor | Target(s) | IC50 / Ki | Selectivity | Reference(s) |
| This compound | SMS1 | IC50: 2.1 μM | Selective for SMS1 | [4] |
| D609 | SMS1, SMS2, PC-PLC | PC-PLC Ki: 6.4 μM | Inhibits both SMS1 and SMS2; reported to have twofold higher specificity for SMS1 over SMS2. Also a competitive inhibitor of PC-PLC. | [2] |
Table 2: Effects on Cellular Sphingolipid Levels
| Inhibitor/Treatment | Cell Line | Effect on Sphingomyelin (SM) | Effect on Ceramide | Reference(s) |
| SMS1 siRNA | Huh7 | ~20% decrease | ~10% increase | [5] |
| D609 | U118 glioma cells | ~30% decrease in SM mass | Minor accumulation | [6] |
| D609 | BV-2 microglia | Not quantified | Significant increase | [7] |
Mechanism of Action and Signaling Pathways
The inhibition of SMS leads to a decrease in sphingomyelin synthesis and an accumulation of its precursor, ceramide. This shift in the ceramide/sphingomyelin balance has significant downstream consequences, most notably the induction of cell cycle arrest.
Sphingomyelin Synthase 1 (SMS1) Inhibition
Inhibition of SMS1, as with this compound, primarily affects the de novo synthesis of sphingomyelin in the Golgi apparatus. The resulting increase in ceramide levels can trigger a signaling cascade leading to cell cycle arrest at the G0/G1 phase. This is often mediated by the upregulation of cyclin-dependent kinase (Cdk) inhibitors such as p21 and p27, and the hypophosphorylation of the retinoblastoma protein (Rb).[8][9]
D609: A Dual Inhibitor
D609 presents a more complex mechanism of action due to its dual inhibitory effects on both SMS isoforms and PC-PLC. Inhibition of both SMS1 and SMS2 leads to a more global disruption of sphingomyelin homeostasis, affecting both the Golgi and the plasma membrane. The accumulation of ceramide and subsequent cell cycle arrest are also key outcomes of D609 treatment.[2][3]
Furthermore, the inhibition of PC-PLC by D609 disrupts a separate signaling pathway. PC-PLC hydrolyzes phosphatidylcholine to generate phosphocholine and diacylglycerol (DAG). DAG is a crucial second messenger that activates protein kinase C (PKC), which in turn is involved in a myriad of cellular processes including proliferation, differentiation, and inflammation. By inhibiting PC-PLC, D609 can modulate these PKC-dependent pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Sphingomyelin Synthase (SMS) Activity Assay
This protocol is adapted from methods utilizing a fluorescent ceramide analog.
Materials:
-
Cells of interest
-
C6-NBD-ceramide (fluorescent substrate)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:ammonium hydroxide)
-
Fluorescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound, D609, or vehicle control for the desired time and concentration.
-
Substrate Incubation: Add C6-NBD-ceramide to the cell culture medium and incubate for a specified time (e.g., 1-3 hours) at 37°C to allow for its conversion to NBD-sphingomyelin.
-
Lipid Extraction:
-
Wash cells with cold PBS.
-
Lyse the cells and extract total lipids using a suitable method, such as the Folch extraction (chloroform:methanol).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol.
-
Spot the lipid extract onto a silica TLC plate.
-
Develop the TLC plate in a chamber with an appropriate solvent system to separate the different lipid species.
-
-
Quantification:
-
Visualize the fluorescent spots (NBD-ceramide and NBD-sphingomyelin) using a fluorescence imaging system.
-
Quantify the intensity of the spots corresponding to the substrate and the product.
-
Normalize the SMS activity to the total protein concentration of the cell lysate, determined by a BCA assay.
-
Intracellular Ceramide and Sphingomyelin Quantification by LC-MS/MS
This protocol outlines a general workflow for the quantitative analysis of endogenous sphingolipid levels.
Materials:
-
Cells of interest
-
Internal standards (e.g., C17-ceramide, d18:1/12:0-sphingomyelin)
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, hexane)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with inhibitors as described above.
-
Harvest and wash the cells.
-
Add a known amount of internal standards to the cell pellet.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to isolate the total lipid fraction.
-
Dry the lipid extract under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the lipid extract in a suitable solvent for injection.
-
Separate the different lipid species using a C18 reverse-phase column on an LC system.
-
Detect and quantify the specific ceramide and sphingomyelin species using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of each lipid species by comparing its peak area to that of the corresponding internal standard.
-
Normalize the lipid levels to the total protein or cell number.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound, D609, or vehicle control for the desired duration.
-
MTT Incubation:
-
Remove the treatment medium.
-
Add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Conclusion
This compound and D609 are both valuable tools for investigating the roles of sphingomyelin synthases in cellular processes. This compound offers high specificity for SMS1, making it an excellent choice for dissecting the distinct functions of this particular isoform. In contrast, D609 provides a broader inhibition of both SMS isoforms and PC-PLC, which can be advantageous for studying the overall impact of disrupting these interconnected pathways, but requires careful consideration of its off-target effects. The choice between these inhibitors will ultimately depend on the specific research question and the experimental context. This guide provides the foundational data and protocols to assist researchers in making that selection and in designing their future experiments.
References
- 1. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sphingomyelin synthase 1 regulates Neuro-2a cell proliferation and cell cycle progression through modulation of p27 expression and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingomyelin Synthase 1 Regulates Neuro-2a Cell Proliferation and Cell Cycle Progression Through Modulation of p27 Expression and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming SMS1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sphingomyelin synthase 1 (SMS1) is a critical enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol. Its role in cellular processes such as proliferation, apoptosis, and membrane structure makes it an attractive therapeutic target. Confirming that a potential drug molecule directly interacts with and modulates SMS1 in a cellular context is a crucial step in drug discovery. This guide provides a detailed comparison of key methods to confirm SMS1 target engagement in cells, complete with experimental protocols and supporting data.
Core Methods for Confirming SMS1 Target Engagement
The primary methods for confirming SMS1 target engagement can be broadly categorized into those that measure the enzyme's activity, those that quantify its products and substrates, those that directly assess binding, and those that analyze downstream signaling events.
Comparison of Core Methods
| Method | Principle | Sample Type | Throughput | Key Advantages | Key Limitations |
| Biochemical SMS1 Activity Assay | Measures the enzymatic conversion of a labeled ceramide analog to sphingomyelin in cell lysates. | Cell Lysates | Low to Medium | Direct measure of enzymatic activity; can be adapted for higher throughput. | In vitro assay may not fully reflect cellular conditions; requires specific substrates. |
| Cellular Lipid Analysis by Mass Spectrometry | Quantifies endogenous levels of SMS1 substrate (ceramide) and product (sphingomyelin) in intact cells. | Intact Cells | Low | Measures changes in endogenous lipid levels in a native cellular environment. | Indirect measure of target engagement; can be influenced by other metabolic pathways; requires specialized equipment. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of SMS1 upon ligand binding in intact cells or cell lysates.[1][2] | Intact Cells, Cell Lysates | Low to High | Directly confirms target binding in a cellular context; label-free for the test compound.[3][4] | Requires a specific antibody for detection (e.g., Western blot); development of high-throughput formats can be complex.[2][5] |
| Downstream Signaling Analysis | Measures changes in the phosphorylation or expression of proteins in signaling pathways regulated by SMS1 (e.g., Akt, p27).[6] | Cell Lysates | Medium | Provides information on the functional consequences of target engagement. | Indirect measure of target engagement; signaling pathways can be complex and affected by off-target effects. |
Experimental Protocols
Biochemical SMS1 Activity Assay Protocol
This protocol is adapted from methods using a fluorescent ceramide analog, N-(6-[(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)amino]hexanoyl)-D-erythro-sphingosine (C6-NBD-ceramide).[7][8][9]
Materials:
-
Cells expressing SMS1
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors)
-
C6-NBD-ceramide
-
Phosphatidylcholine (PC)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl)
-
Chloroform/methanol solution (2:1, v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., Chloroform:Methanol:NH4OH, 14:6:1)
-
Fluorescence scanner
Procedure:
-
Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in ice-cold homogenization buffer and lyse the cells by sonication or dounce homogenization.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing cell lysate (e.g., 50-100 µg of protein), C6-NBD-ceramide, and phosphatidylcholine in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.
-
TLC Analysis: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto a TLC plate.
-
Chromatography: Develop the TLC plate using the appropriate solvent system to separate NBD-sphingomyelin from NBD-ceramide.
-
Detection and Quantification: Visualize the fluorescent spots using a fluorescence scanner and quantify the intensity of the NBD-sphingomyelin spot relative to a standard curve or as a percentage of total NBD-lipids.
Cellular Lipid Analysis by Mass Spectrometry Protocol
This protocol provides a general workflow for the quantification of cellular sphingomyelin and ceramide levels.[10][11][12]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and other organic solvents for lipid extraction
-
Internal standards for sphingomyelin and ceramide species
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with the test compound for the desired time.
-
Cell Harvesting: Aspirate the culture medium, wash the cells with ice-cold PBS, and then scrape the cells into a solvent-resistant tube.
-
Lipid Extraction: Add a mixture of organic solvents (e.g., chloroform:methanol) to the cell pellet. Include a known amount of internal standards for each lipid class to be quantified. Vortex vigorously and incubate to ensure complete extraction.
-
Phase Separation: Add water or an appropriate aqueous solution to induce phase separation. Centrifuge to separate the organic and aqueous layers.
-
Sample Preparation: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography column and gradient to separate the different lipid species. Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification of each ceramide and sphingomyelin species based on their precursor and product ion masses.
-
Data Analysis: Quantify the amount of each lipid species by comparing its peak area to that of the corresponding internal standard.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a Western blot-based CETSA for a membrane protein like SMS1.[13][14][15]
Materials:
-
Cultured cells
-
Test compound and vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
Lysis buffer with detergent (e.g., Triton X-100 or NP-40)
-
Primary antibody specific for SMS1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle at the desired concentration for a specific duration.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 37°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer containing detergent and protease inhibitors. Incubate on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples to equal protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against SMS1.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble SMS1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
Downstream Signaling Analysis (Western Blot) Protocol
This protocol describes the detection of changes in phospho-Akt (Ser473) and p27 levels following SMS1 inhibition.[4][17][18]
Materials:
-
Cultured cells
-
Test compound and vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies for phospho-Akt (Ser473), total Akt, p27, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Western blot equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound or vehicle. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities for phospho-Akt, total Akt, and p27. Normalize the phospho-Akt signal to total Akt and the p27 signal to the loading control. A decrease in phospho-Akt and an increase in p27 would be consistent with SMS1 inhibition.[6]
Alternative Biophysical Methods
While the core methods provide strong evidence for target engagement, other biophysical techniques can offer complementary information, particularly for characterizing the binding event itself. These methods are typically performed with purified proteins but can be adapted to cell lysates or membrane preparations.
Comparison of Alternative Biophysical Methods
| Method | Principle | Sample Type | Throughput | Key Advantages | Key Limitations |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity of a luciferase-tagged protein (donor) and a fluorescently labeled ligand or interacting protein (acceptor).[19][20] | Intact Cells, Cell Lysates | Medium to High | Can be performed in living cells; provides real-time binding information.[21][22] | Requires genetic modification of the target protein; potential for steric hindrance from the tags. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorophores (donor and acceptor) when in close proximity, indicating a binding event.[23][24] | Intact Cells, Purified Proteins | Medium to High | Can be used in living cells for dynamic studies; high sensitivity.[2][25] | Requires labeling of both the protein and ligand (or two proteins); susceptible to photobleaching. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein.[26][27] | Purified Protein | Low to Medium | Provides real-time kinetic data (on- and off-rates); label-free for the analyte.[28][29] | Requires immobilization of the target protein, which can be challenging for membrane proteins; not performed in a cellular context. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein in solution.[30][31] | Purified Protein | Low | Provides a complete thermodynamic profile of the binding interaction (affinity, enthalpy, entropy, stoichiometry); label-free.[32][33][34] | Requires large amounts of pure protein; low throughput; not a cellular assay. |
Visualizations
Caption: SMS1 signaling pathway and its impact on cell proliferation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Relationship between methods for confirming SMS1 target engagement.
References
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. Frontiers | An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy [frontiersin.org]
- 3. pelagobio.com [pelagobio.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Comparison of Different Ranking Methods in Protein-Ligand Binding Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. news-medical.net [news-medical.net]
- 20. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 26. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. nicoyalife.com [nicoyalife.com]
- 30. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 31. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. nuvisan.com [nuvisan.com]
- 34. youtube.com [youtube.com]
Validating the Downstream Effects of Sphingomyelin Synthase 1 Inhibition on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream cellular and gene expression effects following the inhibition of Sphingomyelin Synthase 1 (SMS1). The data presented is primarily derived from studies utilizing genetic inhibition (siRNA or knockout models) of SMS1, which serves as a benchmark for validating the on-target effects of small molecule inhibitors like Sms1-IN-1.
Introduction to SMS1 and its Role in Cellular Signaling
Sphingomyelin Synthase 1 (SMS1) is a critical enzyme located in the Golgi apparatus that plays a central role in sphingolipid metabolism.[1][2] It catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin (SM) and diacylglycerol (DAG).[1] Sphingomyelin is a major component of cellular membranes, particularly lipid rafts, which are microdomains essential for signal transduction. By regulating the balance of ceramide, sphingomyelin, and DAG, SMS1 influences numerous cellular processes, including cell proliferation, apoptosis, and inflammatory responses.[3][4][5] Inhibition of SMS1 is therefore a key area of research for understanding and potentially treating various diseases, including cancer and inflammatory conditions.[5][6][7]
Comparative Analysis of SMS1 Inhibition
The primary downstream consequences of SMS1 inhibition involve significant reprogramming of sphingolipid metabolism, which in turn alters key inflammatory signaling pathways and subsequent gene expression.
Data Summary: Effects of SMS1 Inhibition on Cellular Lipids and Inflammatory Signaling
The following table summarizes the quantitative effects of SMS1 deficiency, as observed in macrophage models, which are a common system for studying inflammation. These genetic inhibition models provide a clear picture of the specific outcomes of targeting SMS1.
| Parameter Measured | Wild-Type/Control Macrophages | SMS1 Deficient/Inhibited Macrophages | Percentage Change | Reference |
| Sphingolipid Levels | ||||
| Sphingomyelin (SM) | Baseline | Significantly Decreased | ~54-70% reduction | [6][8] |
| Ceramide | Baseline | No significant change or slight increase | Marginal | [6][8][9] |
| Glucosylceramide | Baseline | Dramatically Increased | 4 to 12-fold increase | [6][8] |
| GM3 Ganglioside | Baseline | Dramatically Increased | ~7-fold increase | [6][8] |
| Inflammatory Response (LPS-stimulated) | ||||
| Phosphorylated MAP Kinases (p-p38, p-JNK) | Robust Phosphorylation | Significantly Decreased | Attenuated activation | [8] |
| NF-κB Activation | Robust Activation | Significantly Decreased | Attenuated activation | [3][6][8] |
| Gene Expression (Cytokine Secretion) | ||||
| Interleukin-6 (IL-6) | High Secretion | Significantly Decreased | Attenuated secretion | [6] |
| Tumor Necrosis Factor-alpha (TNFα) | High Secretion | Significantly Decreased | Attenuated secretion | [6] |
Signaling Pathways and Experimental Workflows
The inhibition of SMS1 initiates a cascade of events, beginning with the alteration of lipid composition in the Golgi and plasma membrane, which ultimately impacts gene expression.
Caption: SMS1 inhibition by this compound alters sphingolipid metabolism, leading to attenuated inflammatory signaling.
Caption: Workflow for validating the downstream effects of an SMS1 inhibitor on lipids and gene expression.
Experimental Protocols
To validate the effects of an SMS1 inhibitor, the following experimental methodologies are typically employed.
Lipid Profiling via Mass Spectrometry
-
Objective: To quantify the changes in key sphingolipids (sphingomyelin, ceramide, glucosylceramide) following SMS1 inhibition.
-
Methodology:
-
Culture macrophages or other relevant cell types and treat with the SMS1 inhibitor (e.g., this compound) or use cells with genetic deletion of SMS1.
-
After treatment, harvest the cells and perform a lipid extraction using a method such as Bligh-Dyer.
-
Analyze the lipid extracts using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI/MS/MS).[8]
-
Quantify the different lipid species by comparing them to known internal standards.
-
Compare the lipid profiles of treated cells to vehicle-treated or wild-type controls.
-
Analysis of Inflammatory Signaling Pathways
-
Objective: To determine the effect of SMS1 inhibition on the activation of key inflammatory signaling pathways like MAP Kinase and NF-κB.
-
Methodology:
-
Treat cells with the SMS1 inhibitor as described above.
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes).[8]
-
Lyse the cells to extract total protein.
-
Perform Western blotting using antibodies specific for the phosphorylated (active) forms of MAP kinases (e.g., phospho-p38, phospho-JNK) and total protein levels as a loading control.[8]
-
For NF-κB, assess the degradation of its inhibitor, IκBα, by Western blot as an indicator of pathway activation.[8]
-
Measurement of Downstream Gene Expression
-
Objective: To measure the changes in the expression and secretion of pro-inflammatory genes regulated by the MAP Kinase and NF-κB pathways.
-
Methodology:
-
RT-qPCR:
-
Treat and stimulate cells as described above.
-
Extract total RNA from the cells.
-
Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) using primers specific for target genes like IL6 and TNF.
-
Normalize expression to a housekeeping gene to determine relative changes in mRNA levels.
-
-
ELISA:
-
Treat cells and stimulate with LPS for a longer duration (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of secreted proteins like IL-6 and TNFα in the supernatant.[6]
-
-
Alternative Methods for Comparison
-
Genetic Inhibition (siRNA/shRNA): This method offers high specificity for targeting SMS1 and is crucial for confirming that the effects of a small molecule inhibitor are on-target. The results from siRNA-mediated knockdown should phenocopy the effects of the inhibitor.
-
Broad-Spectrum Inhibitors (e.g., D609): Tricyclodecan-9-yl-xanthogenate (D609) is a known inhibitor of sphingomyelin synthases.[5][9] However, it is less specific than modern inhibitors and may have off-target effects. Comparing a novel inhibitor to D609 can demonstrate improvements in potency and specificity.
-
SMS1 Knockout Models: In vivo studies using SMS1 knockout mice provide the most definitive evidence for the physiological role of SMS1 and are the gold standard for validating the systemic effects of SMS1 inhibition.[6][8]
By employing the experimental strategies outlined in this guide, researchers can effectively validate the downstream effects of this compound or other SMS1 inhibitors, confirming their mechanism of action and therapeutic potential.
References
- 1. genecards.org [genecards.org]
- 2. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Inhibition of Sphingomyelin Synthase (SMS) Activity Reduces Apolipoprotein-B Secretion from Hepatocytes and Attenuates Endotoxin-Mediated Macrophage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGMS1 sphingomyelin synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Sphingomyelin synthase 1 activity is regulated by the BCR-ABL oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Sms1-IN-1 Activity: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the cross-validation of Sms1-IN-1, a potent inhibitor of Sphingomyelin Synthase 1 (SMS1). We will delve into the performance of High-Performance Liquid Chromatography (HPLC) and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable validation method for your research needs.
This compound has been identified as a promising therapeutic agent, notably for conditions like atherosclerosis, with a reported IC50 value of 2.1 μM.[1] Accurate and reliable validation of its inhibitory activity on SMS1 is crucial for preclinical and clinical development. This guide focuses on a comparative analysis of HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Fluorescence-Based Assays.
Comparative Analysis of Analytical Methods
The choice of analytical method for validating this compound activity depends on several factors, including sensitivity, specificity, throughput, and available resources. Below is a summary of the key performance characteristics of each method.
| Feature | HPLC with Fluorescence Detection | LC-MS/MS | Fluorescence-Based Assay (Plate Reader) |
| Principle | Separation of fluorescently labeled substrate and product by chromatography, followed by fluorescence detection. | Separation by chromatography coupled with mass analysis for identification and quantification. | Direct measurement of fluorescence change in a microplate format. |
| Sensitivity | Good, with limits of quantification typically in the low micromolar to nanomolar range. | Superior sensitivity, often reaching picomolar to femtomolar levels.[2][3] | Moderate, can be affected by background fluorescence. |
| Specificity | High, based on chromatographic retention time. | Very high, based on both retention time and mass-to-charge ratio, minimizing interference.[2] | Lower, susceptible to interference from other fluorescent compounds. |
| Throughput | Moderate, sample separation can be time-consuming. | Moderate, similar to HPLC in terms of run time per sample. | High, suitable for screening large numbers of samples simultaneously. |
| Quantitative Accuracy | High, with proper calibration. | Very high, considered the gold standard for quantitative bioanalysis.[4] | Good, but can be less precise than chromatographic methods. |
| Cost | Moderate initial investment and operational costs. | High initial investment and maintenance costs. | Lower initial investment. |
| Expertise Required | Moderate, requires experience in chromatography. | High, requires specialized knowledge of both chromatography and mass spectrometry. | Low, relatively simple to perform. |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below.
HPLC with Fluorescence Detection
This method is a robust technique for quantifying the enzymatic activity of SMS1 by separating a fluorescently labeled substrate (e.g., NBD-ceramide) from its product.
Materials:
-
This compound
-
Recombinant human SMS1 enzyme
-
NBD-ceramide (fluorescent substrate)
-
Phosphatidylcholine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl)
-
Chloroform/Methanol (2:1, v/v)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing assay buffer, phosphatidylcholine, and NBD-ceramide.
-
Add recombinant SMS1 enzyme to the mixture.
-
To test the inhibitor, add varying concentrations of this compound.
-
Incubate the reaction at 37°C for a specified time (e.g., 2 hours).
-
-
Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
HPLC Analysis:
-
Dry the extracted lipids under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the fluorescent substrate and product using a C18 column with an appropriate mobile phase gradient.
-
Detect the fluorescent signals using a fluorescence detector.
-
-
Data Analysis:
-
Quantify the amount of product formed by integrating the peak area.
-
Calculate the percentage of inhibition by comparing the product formed in the presence and absence of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers enhanced sensitivity and specificity, making it a powerful tool for validating inhibitor activity, especially at low concentrations.
Materials:
-
Same as for HPLC, but a non-fluorescent substrate like C6-ceramide can be used.
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase column
Procedure:
-
Enzyme Reaction and Lipid Extraction:
-
Follow the same procedure as for the HPLC method (steps 1 and 2).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into the LC-MS/MS system.
-
Separate the substrate and product using a C18 column.
-
The eluent is introduced into the mass spectrometer.
-
Use selected reaction monitoring (SRM) to specifically detect and quantify the substrate and product based on their unique mass-to-charge ratios.[4]
-
-
Data Analysis:
-
Determine the concentration of the product from the peak area.
-
Calculate the inhibitory effect of this compound.
-
Fluorescence-Based Assay (Plate Reader)
This high-throughput method is suitable for rapid screening of inhibitors.
Materials:
-
This compound
-
Recombinant human SMS1 enzyme
-
Fluorescent substrate (e.g., a commercially available kit with a fluorescent sphingomyelin analog)
-
Assay buffer
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation:
-
Add the assay buffer, fluorescent substrate, and SMS1 enzyme to the wells of a 96-well plate.
-
Add different concentrations of this compound to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[5]
-
-
Data Analysis:
-
The change in fluorescence is proportional to the enzyme activity.
-
Calculate the percent inhibition based on the fluorescence readings in the presence and absence of the inhibitor.
-
Visualizations
SMS1 Signaling Pathway
The following diagram illustrates the central role of Sphingomyelin Synthase 1 (SMS1) in sphingolipid metabolism. SMS1 catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol (DAG). This reaction is a critical step in the de novo synthesis of sphingomyelin.[6][7][8]
Caption: SMS1 catalyzes the formation of sphingomyelin from ceramide in the Golgi.
Experimental Workflow for this compound Activity Validation
This diagram outlines the general workflow for validating the inhibitory activity of this compound using the described analytical methods.
Caption: General workflow for assessing this compound inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. pathwaymap.com [pathwaymap.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Effects of Sms1-IN-1 and GCS Inhibitors in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic effects of two distinct classes of sphingolipid metabolism modulators: Sms1-IN-1, a specific inhibitor of Sphingomyelin Synthase 1 (SMS1), and Glucosylceramide Synthase (GCS) inhibitors. By examining their mechanisms of action, impacts on cellular processes, and the experimental data supporting these observations, this document aims to equip researchers with the necessary information to select the appropriate tool for their studies in areas such as cancer biology, neurodegenerative diseases, and metabolic disorders.
Introduction to Sphingolipid Metabolism Modulation
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and cell-cell communication. Two pivotal enzymes in the sphingolipid metabolic pathway are Sphingomyelin Synthase 1 (SMS1) and Glucosylceramide Synthase (GCS). Both enzymes utilize ceramide as a substrate, positioning them at a crucial metabolic branch point. Inhibition of these enzymes offers a powerful approach to manipulate cellular sphingolipid profiles and study the downstream consequences.
This compound is a potent and specific inhibitor of SMS1, the enzyme responsible for the synthesis of sphingomyelin (SM), a major component of the plasma membrane, from ceramide and phosphatidylcholine.[1][2] In contrast, GCS inhibitors block the activity of Glucosylceramide Synthase, which catalyzes the conversion of ceramide to glucosylceramide (GlcCer), the foundational precursor for the synthesis of hundreds of complex glycosphingolipids (GSLs).[3][4][5] This guide will delve into the distinct and overlapping phenotypic consequences of inhibiting these two key enzymes.
Mechanism of Action: A Tale of Two Pathways
The differential effects of this compound and GCS inhibitors stem from their distinct points of intervention in the sphingolipid metabolic pathway.
-
This compound : As a specific inhibitor of SMS1, this compound blocks the conversion of ceramide to sphingomyelin in the Golgi apparatus.[6][7] This leads to a decrease in cellular sphingomyelin levels and a potential accumulation of the pro-apoptotic lipid, ceramide.[8][9]
-
GCS Inhibitors : These compounds prevent the glycosylation of ceramide, the first and rate-limiting step in the biosynthesis of GSLs.[3][4] This inhibition results in a depletion of downstream GSLs and a significant accumulation of ceramide.[10][11]
Comparative Analysis of Phenotypic Effects
The distinct biochemical consequences of SMS1 and GCS inhibition translate into a range of cellular phenotypes. While both classes of inhibitors can induce apoptosis, their broader effects on cellular physiology can differ significantly.
Apoptosis and Cell Viability
A primary consequence of both this compound and GCS inhibition is the induction of apoptosis, largely attributed to the accumulation of ceramide.[8][12]
-
This compound : Inhibition of SMS1 has been shown to increase ceramide levels and potentiate hydrogen peroxide-induced apoptosis in neuronal cells.[8] Overexpression of SMS1, conversely, is associated with suppressed ceramide response and resistance to apoptosis.[13][14]
-
GCS Inhibitors : The pro-apoptotic effects of GCS inhibitors are well-documented across a wide range of cancer cell lines.[10][11][15] By preventing the conversion of ceramide to glucosylceramide, these inhibitors cause a build-up of ceramide, which triggers apoptotic pathways.[3][12] GCS inhibition can restore p53-dependent apoptosis in cancer cells with mutant p53.[11]
| Inhibitor Class | Compound | Cell Line | Effect on Cell Viability/Apoptosis | Reference |
| SMS1 Inhibitor | This compound | HeLa | IC50 of 2.1 µM | [1] |
| D609 (SMS inhibitor) | Neuro-2a | Potentiated H2O2-induced apoptosis | ||
| GCS Inhibitor | PDMP | K562/A02 (Leukemia) | Induces apoptosis | [4] |
| d,l-threo-PPMP | Head and Neck Cancer Cells | Increased cisplatin-induced cell death | [10] | |
| Genz-123346 | Huh7 & Hepa 1-6 (Hepatocellular Carcinoma) | Led to efficient cell cycle arrest | [16] | |
| MBO-asGCS | MCF-7-AdrR & EMT6/AR1 (Breast Cancer) | Increased doxorubicin sensitivity 83-fold and 43-fold, respectively. |
Cancer Progression and Drug Resistance
The modulation of sphingolipid metabolism has profound implications for cancer therapy, particularly in the context of drug resistance.
-
This compound : The role of SMS1 in cancer is complex and appears to be context-dependent. Low SMS1 expression has been associated with a worse prognosis in melanoma, suggesting a potential tumor-suppressive role in some cancers.[17][18] However, other studies have implicated SMS enzymes in cancer cell survival.[19] Further research is needed to fully elucidate the therapeutic potential of SMS1 inhibition in oncology.
-
GCS Inhibitors : GCS is frequently overexpressed in multidrug-resistant cancer cells.[3][4][10] Inhibition of GCS has been shown to re-sensitize resistant cancer cells to a variety of chemotherapeutic agents.[3][10][15] This is achieved by preventing the detoxification of ceramide into GSLs and by downregulating multidrug resistance proteins like P-glycoprotein (MDR1).[10] GCS inhibition can also diminish cancer stem cell populations.[20]
Cell Cycle Regulation
-
This compound : The direct effects of specific SMS1 inhibition on the cell cycle are not as extensively documented as those of GCS inhibitors.
-
GCS Inhibitors : Inhibition of GCS can lead to cell cycle arrest, often in the G0/G1 phase.[10][16][21] This anti-proliferative effect contributes to the overall anti-cancer activity of these compounds. For instance, treatment of colon carcinoma cells with the GCS inhibitor Genz-123346 resulted in a marked arrest of the cell cycle.[21]
Metabolic and Other Cellular Effects
-
This compound : SMS1 is crucial for maintaining sphingomyelin levels in lipid rafts, which are important signaling platforms. SMS1 deficiency can lead to a significant reduction in membrane sphingomyelin and a dramatic increase in membrane glycosphingolipids.[22]
-
GCS Inhibitors : By depleting GSLs, GCS inhibitors can affect a wide array of cellular processes that rely on these molecules, including cell adhesion, signal transduction, and cell-cell communication.[5] GCS inhibition has also been explored as a therapeutic strategy for lysosomal storage disorders like Gaucher disease and for neurodegenerative conditions such as Parkinson's disease, where GSL metabolism is dysregulated.[23][24][25]
Experimental Protocols
To facilitate the reproducible investigation of this compound and GCS inhibitors, this section provides standardized protocols for key assays.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment : Treat cells with a range of concentrations of this compound or a GCS inhibitor for 24-72 hours. Include a vehicle control.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with the desired concentration of the inhibitor for the specified duration.
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Sphingolipid Extraction and Analysis by LC-MS/MS
This protocol allows for the precise quantification of various sphingolipid species.
-
Sample Preparation : Homogenize cell pellets or tissues in a suitable buffer.
-
Lipid Extraction : Perform a single-phase extraction using a methanol/chloroform mixture (e.g., 2:1, v/v).[26] For plasma or serum, a mixture of water, extraction buffer, and a methanol/chloroform/hydrochloric acid solution can be used.[27] Include internal standards for each lipid class to be quantified.
-
Alkaline Methanolysis : To remove glycerolipids that can interfere with the analysis, incubate the lipid extract with 1 M KOH in methanol for 2 hours at 37°C.[28]
-
Neutralization and Phase Separation : Neutralize the reaction with glacial acetic acid and centrifuge to separate the phases.[28]
-
Sample Reconstitution : Evaporate the organic phase under nitrogen and reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis : Separate the lipid species using reverse-phase liquid chromatography and detect and quantify them using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[27][28]
Summary and Conclusion
This compound and GCS inhibitors are valuable tools for dissecting the complex roles of sphingolipids in health and disease. While both classes of inhibitors can induce ceramide-mediated apoptosis, their broader phenotypic effects are distinct, reflecting the divergent pathways they regulate.
GCS inhibitors have a well-established profile as potent inducers of apoptosis and chemosensitizers in a wide range of cancer models. Their ability to deplete a vast array of GSLs also makes them relevant for studying and potentially treating GSL storage diseases and certain neurodegenerative disorders.
This compound , as a more recently developed and specific tool, offers a more targeted approach to studying the roles of sphingomyelin and ceramide. Its effects on lipid raft integrity and the complex, context-dependent role of SMS1 in cancer suggest that further investigation is warranted to fully understand its therapeutic potential.
The choice between using this compound and a GCS inhibitor will depend on the specific biological question being addressed. For researchers interested in the broad consequences of GSL depletion and its impact on cancer drug resistance, GCS inhibitors are the more established choice. For those focused on the specific roles of sphingomyelin, ceramide, and lipid raft function, this compound provides a more precise tool. This guide, by presenting a comparative overview and detailed protocols, aims to facilitate informed decision-making and robust experimental design in the dynamic field of sphingolipid research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | sphingomyelin synthase 1 (SMS1) inhibitor | CAS# 1807943-38-9 | InvivoChem [invivochem.com]
- 3. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are Glycosphingolipid inhibitors and how do they work? [synapse.patsnap.com]
- 6. genecards.org [genecards.org]
- 7. Complex formation of sphingomyelin synthase 1 with glucosylceramide synthase increases sphingomyelin and decreases glucosylceramide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of sphingomyelin synthase 1 affects ceramide accumulation and hydrogen peroxide-induced apoptosis in Neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingomyelin synthase 1 suppresses ceramide production and apoptosis post-photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingomyelin synthase 1 suppresses ceramide production and apoptosis post-photodamage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sphingomyelin synthase 2 but not sphingomyelin synthase 1 is upregulated in ovarian cancer and involved in migration, growth and survival via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pnas.org [pnas.org]
- 26. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Extraction and Analysis of Sphingolipids: [bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
